H-L-Arg-anbaipr 2hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZTIATXYGZJU-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: H-L-Arg-anbaipr 2HCl
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Identification
H-L-Arg-anbaipr 2HCl, identified by the CAS Number 1272755-10-8, is a synthetic compound with significant potential in biochemical and pharmaceutical research.[1][2][3][4] Its systematic name is (S)-5-(2-Amino-5-((diaminomethylidene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride.[4] It is also referred to as L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride.[3]
This compound is a derivative of the amino acid L-arginine and is characterized by the presence of an amino-nitrobenzoic acid isopropylamide (anbaipr) moiety. It is typically supplied as a white to light yellow crystalline powder with a purity of at least 99%.[1][3]
| Property | Value | Reference |
| CAS Number | 1272755-10-8 | [1][2][3][4] |
| Chemical Name | (S)-5-(2-Amino-5-((diaminomethylidene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride | [4] |
| Synonym | L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride, H-L-Arg-ANBAiPr*2HCl | [1][3] |
| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | [1][3] |
| Molecular Weight | 452.3 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | ≥ 99% (HPLC, TLC) | [3] |
| Optical Rotation | [a]D20 = 61 - 66 º (C=0.6 in H₂O) | [3] |
| Storage Conditions | 2-8°C | [1] |
Biological Activity and Applications
This compound is recognized for its role as an enzyme substrate and its potential applications in pharmaceutical research.[5] Its primary areas of investigation include:
-
Nitric Oxide Production: The compound is explored for its potential to enhance the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including cardiovascular regulation.[3]
-
Biochemical Research: It serves as a substrate in studies of metabolic pathways involving amino acids, offering insights into cellular functions and the mechanisms of disease.[3]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published in publicly available literature, a general workflow for its use as an enzyme substrate can be inferred. The following represents a logical experimental approach.
General Enzyme Substrate Assay Workflow
Caption: A generalized workflow for utilizing this compound in an enzyme assay.
Potential Signaling Pathway Involvement
Given its application in research related to nitric oxide production, a plausible signaling pathway for this compound's effects could involve its interaction with nitric oxide synthase (NOS) enzymes. As a derivative of L-arginine, a primary substrate for NOS, it may act as a substrate or modulator of this pathway.
References
An In-depth Technical Guide to L-Arginine 7-amido-4-methylcoumarin dihydrochloride
This technical guide provides a comprehensive overview of L-Arginine 7-amido-4-methylcoumarin dihydrochloride, a key fluorogenic substrate utilized in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, and its primary applications, with a focus on its role in enzyme activity assays.
Introduction
L-Arginine 7-amido-4-methylcoumarin (Arg-AMC) dihydrochloride is a specialized chemical compound that links the amino acid L-arginine to a fluorescent coumarin derivative. This molecular arrangement makes it a highly sensitive tool for detecting the activity of specific proteolytic enzymes. In its intact form, the coumarin group is non-fluorescent. However, upon enzymatic cleavage of the amide bond linking it to arginine, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be quantitatively measured, providing a direct indication of enzyme activity.
This compound is particularly valuable as a substrate for certain cysteine proteases, most notably cathepsin H.[1] Its utility extends to high-throughput screening (HTS) for enzyme inhibitors, making it a valuable reagent in drug discovery and development.
Chemical Structure and Physicochemical Properties
The chemical structure of L-Arginine 7-amido-4-methylcoumarin dihydrochloride consists of an L-arginine residue connected via an amide linkage to the 7-amino group of 4-methylcoumarin. The dihydrochloride salt form enhances its solubility in aqueous solutions.
Physicochemical Data
The quantitative properties of L-Arginine 7-amido-4-methylcoumarin dihydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 113712-08-6 | [1] |
| Molecular Formula | C₁₆H₂₁N₅O₃·2HCl | [1] |
| Molecular Weight | 404.3 g/mol | |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 269-273 °C | |
| Purity | ≥99% (HPLC) | |
| Optical Rotation | [α]²⁰/D = +88 ± 2º (c=1 in 1N HCl) | |
| Solubility | Soluble in acetic acid:water (1:1) at 50 mg/mL. May also be dissolved in DMSO. | |
| Storage Temperature | -20°C to -15°C, protect from light. | [1] |
Principle of Fluorogenic Assay
The core application of L-Arginine 7-amido-4-methylcoumarin dihydrochloride is in fluorometric enzyme assays. The underlying principle is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product. This process allows for real-time monitoring of enzyme kinetics.
Caption: General workflow of an enzyme assay using a fluorogenic substrate.
Experimental Protocol: Cathepsin H Activity Assay
This section provides a detailed methodology for a typical fluorometric assay to determine the activity of Cathepsin H using L-Arginine 7-amido-4-methylcoumarin dihydrochloride as the substrate.
Required Materials
-
Enzyme: Purified or recombinant Cathepsin H
-
Substrate: L-Arginine 7-amido-4-methylcoumarin dihydrochloride (Arg-AMC)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. (Note: L-cysteine should be added fresh before use to activate the enzyme).
-
Solvent: Dimethyl sulfoxide (DMSO) for stock solution of the substrate.
-
Standard: 7-Amino-4-methylcoumarin (AMC) for calibration curve.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~355 nm and emission detection at ~460 nm.
-
Hardware: 96-well black microplates (for low fluorescence background).
Reagent Preparation
-
Assay Buffer Preparation:
-
Prepare a solution of 20 mM sodium acetate and 1 mM EDTA.
-
Adjust the pH to 5.5 using acetic acid or NaOH.
-
Immediately before starting the assay, add L-cysteine to a final concentration of 5 mM. This reducing agent is crucial for the activity of cysteine proteases like Cathepsin H.
-
-
Substrate Stock Solution:
-
Prepare a 10 mM stock solution of Arg-AMC in DMSO.
-
Store this stock solution at -20°C, protected from light.
-
-
Enzyme Solution:
-
Dilute the Cathepsin H enzyme to the desired concentration in the freshly prepared, complete Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.
-
Pre-incubate the enzyme solution in the Assay Buffer for at least 15-30 minutes at room temperature to ensure full activation of the active site cysteine.
-
-
AMC Standard Curve:
-
Prepare a stock solution of AMC in DMSO.
-
Perform a serial dilution in Assay Buffer to generate a standard curve (e.g., from 0 µM to 50 µM). This curve will be used to convert relative fluorescence units (RFU) to the amount of product formed (moles).
-
Assay Procedure
-
Standard Curve:
-
Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
To the experimental wells, add 50 µL of the diluted, pre-activated Cathepsin H enzyme solution.
-
Include control wells:
-
Negative Control (No Enzyme): 50 µL of Assay Buffer without enzyme.
-
Inhibitor Control (if applicable): 50 µL of enzyme pre-incubated with a known inhibitor.
-
-
To initiate the reaction, add 50 µL of a working solution of the Arg-AMC substrate (e.g., 20 µM in Assay Buffer, for a final concentration of 10 µM).
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (RFU) over time (kinetic mode) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The readings should be taken at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
-
Data Analysis
-
Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM).
-
Enzyme Activity:
-
For each enzyme reaction, determine the rate of increase in fluorescence (V = ΔRFU/Δtime).
-
Convert this rate into the rate of product formation using the slope from the standard curve:
-
Rate (µM/min) = V (RFU/min) / Slope (RFU/µM)
-
-
Enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that liberates 1 nmol of AMC per minute under the specified assay conditions.
-
Caption: A streamlined workflow for the Cathepsin H enzymatic assay.
References
In-depth Technical Guide on the Mechanism of Action of H-L-Arg-anbaipr 2HCl
Notice: Information regarding the specific mechanism of action, signaling pathways, and quantitative experimental data for H-L-Arg-anbaipr 2HCl is not available in the public domain. The following guide is based on the limited information from chemical suppliers and general biochemical principles related to similar compounds.
Introduction
This compound, chemically known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a peptide derivative.[1][2] Its structure suggests potential applications in biochemical assays, particularly as an enzyme substrate.[2] The presence of an arginine residue indicates a possible interaction with enzymes that recognize arginine, such as certain proteases. The nitrobenzoic acid component often serves as a chromogenic or fluorogenic leaving group, allowing for the spectrophotometric or fluorometric quantification of enzyme activity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride | [1] |
| Synonyms | H-L-Arg-ANBAiPr*2HCl, 5-(L-Arginylamido)-N-isopropyl-2-nitrobenzamide dihydrochloride | [1] |
| CAS Number | 1272755-10-8 | [1] |
| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | [1] |
| Molecular Weight | 379.42 g/mol (base) + 72.9 g/mol (2HCl) | [1] |
| Purity | ≥99% | [1] |
| Storage Temperature | 2-8°C | [1] |
Postulated Mechanism of Action
Given its chemical structure, this compound is likely utilized as a chromogenic substrate for proteases that cleave after an arginine residue. The proposed mechanism of action is as follows:
-
Enzyme Binding: The arginine residue of this compound binds to the active site of a specific protease (e.g., trypsin, thrombin, or other serine proteases).
-
Peptide Bond Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the 5-amino-2-nitrobenzoic acid isopropylamide moiety.
-
Release of Chromophore: Upon cleavage, the 5-amino-2-nitrobenzoic acid isopropylamide is released. This molecule, or a subsequent product, is chromogenic, meaning it absorbs light at a specific wavelength.
-
Spectrophotometric Detection: The increase in absorbance at a characteristic wavelength is directly proportional to the amount of released chromophore, and thus to the enzymatic activity.
This proposed mechanism is visualized in the logical relationship diagram below.
Caption: Postulated workflow for using this compound as a protease substrate.
Potential Signaling Pathway Interactions
Without specific experimental data, any discussion of signaling pathway involvement remains speculative. However, if this compound or its cleavage products interact with cellular components, they could potentially modulate pathways regulated by proteases. For instance, Protease-Activated Receptors (PARs) are a family of G-protein coupled receptors activated by proteolytic cleavage. If a protease targeted by this compound is involved in PAR activation, the compound could indirectly influence these pathways.
A hypothetical signaling pathway involving a protease that could be assayed by this substrate is depicted below.
Caption: Hypothetical protease-activated receptor (PAR) signaling pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, a general protocol for a protease assay using a chromogenic substrate would typically involve the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a buffer solution appropriate for the protease being assayed (e.g., Tris-HCl or PBS at a specific pH).
-
Prepare a solution of the purified protease of interest at a known concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the this compound substrate to the wells to a final desired concentration.
-
Initiate the reaction by adding the protease solution to the wells. Include control wells without the enzyme (substrate blank) and without the substrate (enzyme blank).
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the absorbance of the wells at regular time intervals using a microplate reader. The specific wavelength for detection would need to be determined experimentally based on the absorption spectrum of the released chromophore.
-
-
Data Analysis:
-
Subtract the blank readings from the experimental readings.
-
Plot the absorbance as a function of time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the chromophore, c is the concentration of the product, and l is the path length.
-
Conclusion
This compound is a chemical compound with characteristics that strongly suggest its use as a chromogenic substrate for arginine-specific proteases. While detailed studies on its mechanism of action and specific applications are not currently available in the public literature, its utility in biochemical and pharmacological research can be inferred from its structure. Further experimental validation is required to determine its precise enzymatic targets, kinetic parameters, and potential modulatory effects on cellular signaling pathways. Researchers interested in this compound are encouraged to perform initial characterization studies to establish its suitability for their specific applications.
References
An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride" is not documented in publicly available scientific literature. This guide is a scientifically-grounded, hypothetical exploration of its potential discovery, synthesis, and characterization based on the known properties of its constituent chemical moieties. The experimental data presented is illustrative.
Introduction: Rationale for Discovery
The discovery of novel therapeutic agents often involves the strategic combination of chemical entities with known biological activities to create a new molecule with enhanced properties. The conceptual design of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride is rooted in the synergistic potential of its two primary components: the protease inhibitor scaffold provided by 5-amino-2-nitrobenzoic acid and the cell-penetrating capabilities conferred by the L-arginine residue.
-
5-Amino-2-nitrobenzoic Acid (ANBA): This molecule is a known inhibitor of serine proteases, including trypsin, chymotrypsin, and elastase.[1] Its utility as a pharmaceutical intermediate is well-established, offering a versatile platform for creating more complex active pharmaceutical ingredients (APIs).[2]
-
L-Arginine: This positively charged amino acid is a key component of many cell-penetrating peptides (CPPs).[3] The guanidinium group of arginine facilitates the translocation of molecules across the cell membrane, making it an effective moiety for enhancing the intracellular delivery of therapeutic cargo.[3]
The central hypothesis for the development of this compound is that by covalently linking L-arginine to an amide derivative of ANBA, the resulting conjugate would exhibit improved cellular uptake, thereby delivering the protease-inhibiting warhead to intracellular targets that would otherwise be inaccessible to the parent ANBA molecule. This strategy is particularly relevant for targeting intracellular proteases implicated in various disease pathologies.
Proposed Synthesis and Characterization
The synthesis of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride would proceed through a multi-step chemical process involving standard organic chemistry and peptide coupling techniques.
Experimental Protocol: Synthesis Pathway
Step 1: Synthesis of 5-amino-2-nitro-N-isopropylbenzamide
-
Activation: Dissolve 5-amino-2-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM).
-
Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator such as N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to form the activated NHS ester.
-
Amination: Add isopropylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed for 12-18 hours at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Peptide Coupling with Protected Arginine
-
Dissolve the purified 5-amino-2-nitro-N-isopropylbenzamide (1.0 eq) and a protected arginine derivative, such as Boc-Arg(Pbf)-OH (1.1 eq), in DCM.
-
Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq), and a base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the coupled product by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified, protected conjugate in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) to remove both the Boc (tert-Butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups.
-
Stir for 2-4 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA.
-
Salt Formation: Dissolve the resulting oil in a minimal amount of methanol and add a solution of HCl in diethyl ether (2.0 eq) to precipitate the dihydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride.
Proposed Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Characterization Data
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
| Analysis | Expected Result | Purpose |
| ¹H NMR | Peaks corresponding to arginine, isopropyl, and substituted benzene protons. | Structural Confirmation |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. | Structural Confirmation |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base. | Molecular Weight Verification |
| HPLC | Single major peak with >95% purity. | Purity Assessment |
Hypothetical Biological Activity and Mechanism of Action
The primary biological rationale for this compound is to function as a cell-permeable protease inhibitor.
In Vitro Protease Inhibition
Enzymatic assays would be performed to determine the inhibitory potency of the compound against a panel of serine proteases.
| Target Protease | IC₅₀ (nM) - Hypothetical |
| Trypsin | 150 |
| Chymotrypsin | 450 |
| Elastase | 800 |
| Intracellular Protease X | 95 |
Cell Permeability Assay
To validate the role of the arginine moiety, a cell permeability assay (e.g., using a Caco-2 cell monolayer) would be conducted.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) - Hypothetical |
| ANBA Isopropylamide | 0.2 |
| Arg-ANBA Isopropylamide | 5.8 |
Proposed Mechanism of Action
The proposed mechanism involves a two-stage process: cellular entry followed by intracellular target engagement.
Caption: Proposed mechanism: cellular entry and protease inhibition.
Conclusion and Future Directions
The conceptual framework for Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride presents a promising strategy for developing cell-permeable protease inhibitors. By leveraging the cell-penetrating properties of arginine, the therapeutic potential of a known protease inhibitor scaffold can be expanded to address intracellular targets.
Future research would involve the actual synthesis and rigorous biological evaluation of the compound. This would include comprehensive profiling against a wider panel of proteases, assessment of metabolic stability, in vivo pharmacokinetic studies, and evaluation in relevant disease models to validate its therapeutic efficacy. This guide provides the foundational blueprint for such a research and development program.
References
In-depth Technical Guide: Fluorescent Properties of H-L-Arg-anbaipr 2hcl
Executive Summary
This technical guide addresses the fluorescent properties of the chemical compound H-L-Arg-anbaipr 2hcl, also known by its chemical name Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride. A thorough review of publicly available scientific literature and chemical databases has been conducted to assemble a comprehensive overview of this molecule's fluorescent characteristics, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. This report is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Given the absence of specific quantitative data, this guide will proceed by outlining the general principles and methodologies relevant to the characterization of a novel fluorescent compound. It will also provide a theoretical framework based on the known fluorescent properties of structurally related molecules, specifically those containing the 5-amino-2-nitrobenzoic acid moiety, which is the likely fluorophore in this compound.
Theoretical Fluorescent Properties and a Proposed Signaling Pathway
The structure of this compound suggests it may function as a fluorogenic substrate for certain proteases. The L-Arginine residue provides a recognition site for enzymes that cleave after arginine. Upon enzymatic cleavage of the amide bond linking arginine to the 5-amino-2-nitrobenzoic acid isopropylamide (anbaipr) group, a significant change in the fluorescence of the anbaipr moiety would be expected. This is a common mechanism for creating "turn-on" fluorescent probes for enzyme activity.
Proposed Signaling Pathway for Protease Detection
The following diagram illustrates a hypothetical signaling pathway where this compound is used as a fluorogenic substrate for a protease.
Caption: Hypothetical enzymatic cleavage of this compound by a protease, leading to the release of a fluorescent product.
Quantitative Data Summary
As no specific experimental data for this compound has been found, the following table is presented as a template for researchers to populate as they conduct their own characterization of this compound.
| Fluorescent Property | Expected Value/Range (Theoretical) | Experimental Value | Reference |
| Excitation Maximum (λex) | 400-450 nm | Data not available | |
| Emission Maximum (λem) | 480-550 nm | Data not available | |
| Quantum Yield (Φ) | 0.1 - 0.5 | Data not available | |
| Fluorescence Lifetime (τ) | 1-10 ns | Data not available | |
| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | Data not available |
Detailed Experimental Protocols
The following are generalized, yet detailed, experimental protocols for determining the key fluorescent properties of a compound like this compound.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths at which the compound absorbs and emits light.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (typically in the micromolar range).
-
To measure the emission spectrum, set the excitation wavelength (e.g., start at 350 nm) and scan a range of emission wavelengths (e.g., 370-700 nm).
-
Identify the wavelength of maximum emission.
-
To measure the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths (e.g., 250-500 nm).
-
The wavelength of maximum intensity in the excitation spectrum is the excitation maximum.
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard, with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Materials:
-
This compound solution
-
Time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer
Procedure:
-
Prepare a deoxygenated solution of the sample.
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the fluorescent properties of a novel compound.
Caption: A standard workflow for the characterization of a fluorescent compound.
Conclusion
While specific fluorescent data for this compound is not currently available in published literature, this guide provides the necessary theoretical framework and experimental protocols for its characterization. The compound's structure strongly suggests its potential as a fluorogenic protease substrate. The provided methodologies and diagrams offer a roadmap for researchers to empirically determine its fluorescent properties and explore its applications in biological and pharmaceutical research. It is recommended that any future work on this compound begins with the fundamental characterization outlined in this document.
In-depth Technical Guide: Enzyme Kinetics of H-L-Arg-anbaipr 2HCl
Disclaimer: Following a comprehensive search, no publicly available scientific literature or data was found regarding the specific enzyme kinetics, mechanism of action, or detailed experimental protocols for H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride).
To fulfill the user's request for a detailed technical guide, this document will use Argatroban , a well-characterized direct thrombin inhibitor, as a representative example. Argatroban's established mechanism and available data will serve to illustrate the expected content and structure of a technical whitepaper on an enzyme inhibitor.
Introduction to Argatroban: A Direct Thrombin Inhibitor
Argatroban is a synthetic direct thrombin inhibitor, derived from L-arginine. It is a potent and highly selective anticoagulant that functions by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity.[1] This inhibition is independent of antithrombin III, a key differentiator from heparin-based anticoagulants.[2] Argatroban is primarily used in clinical settings for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT).[2][3]
Mechanism of Action
Argatroban exerts its anticoagulant effect by reversibly binding to the catalytic site of both free and clot-bound thrombin.[1][2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[4] By inhibiting thrombin, Argatroban effectively blocks this conversion and subsequent clot formation. It also inhibits thrombin-induced activation of clotting factors V, VIII, and XIII, and platelet aggregation.[1]
Signaling Pathway: Inhibition of the Coagulation Cascade by Argatroban
Caption: Argatroban directly inhibits Thrombin (Factor IIa), a key enzyme in the common pathway of the coagulation cascade.
Enzyme Kinetics and Pharmacokinetics
While specific enzyme kinetic parameters like Ki for Argatroban are determined in detailed biochemical assays, the clinical effects and dosing are guided by its pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Properties of Argatroban
| Parameter | Value | Reference |
| Administration | Intravenous | [1] |
| Onset of Action | Rapid | [2] |
| Peak Effect | 1-3 hours | [2] |
| Protein Binding | ~54% | [1] |
| Metabolism | Hepatic (CYP3A4/5) | [1] |
| Excretion | Primarily in bile | [1] |
| Antidote | None | [2] |
Experimental Protocols
The following is a representative protocol for a chromogenic substrate-based in vitro assay to determine the inhibitory activity of a compound like Argatroban on thrombin.
Protocol 1: Thrombin Inhibition Chromogenic Assay
Objective: To determine the IC50 value of a test compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
Test compound (e.g., Argatroban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and human α-thrombin. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the binding of the inhibitor to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the thrombin activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro chromogenic assay to determine the IC50 of a thrombin inhibitor.
Conclusion
While specific data for this compound remains elusive, the example of Argatroban demonstrates the comprehensive information required for a thorough technical guide on an enzyme inhibitor. This includes a detailed understanding of its mechanism of action, its pharmacokinetic profile, and standardized experimental protocols to quantify its inhibitory activity. Further research into this compound would be necessary to populate a similar guide with its specific data.
References
In-depth Technical Guide: (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride (CAS 1272755-10-8)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
The compound identified by CAS number 1272755-10-8 is chemically known as (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride. It is a complex organic molecule, often available as a dihydrochloride salt to improve its stability and solubility.
Synonyms:
-
L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride
-
H-L-Arg-ANBAiPr*2HCl
-
Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1272755-10-8 | Multiple Suppliers |
| Molecular Formula | C₁₆H₂₅N₇O₄ · 2HCl | Multiple Suppliers |
| Molecular Weight | 452.34 g/mol | Multiple Suppliers |
| Appearance | White to light yellow crystalline powder | Chem-Impex |
| Purity | ≥99% (HPLC, TLC) | Chem-Impex |
| Optical Rotation | [α]D²⁰ = 61 - 66º (c=0.6 in H₂O) | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
Putative Mechanism of Action and Pharmacological Profile
Based on its chemical structure, which incorporates an L-arginine moiety, this compound is postulated to function as a nitric oxide (NO) donor . L-arginine is the natural substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule in various physiological processes.
The presence of a nitro group on the benzamide ring further suggests a potential for NO release, possibly through enzymatic or chemical reduction. The ester linkage may be designed to enhance cell permeability and bioavailability, allowing the compound to serve as a precursor for bioactive molecules within target tissues.
Potential Pharmacological Effects:
-
Vasodilation: As a potential NO donor, the compound could induce relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This makes it a candidate for research in cardiovascular conditions.
-
Neuromodulation: Nitric oxide plays a role as a neurotransmitter in the central and peripheral nervous systems.
-
Immunomodulation: NO is involved in the inflammatory response and host defense mechanisms.
Signaling Pathway Hypothesis:
The primary signaling pathway likely influenced by this compound is the Nitric Oxide pathway .
Caption: Proposed mechanism of action via the nitric oxide signaling pathway.
Experimental Protocols
Detailed experimental protocols for CAS 1272755-10-8 are not publicly available. However, based on its putative function as a nitric oxide donor, the following experimental workflows would be appropriate for its investigation.
Workflow for Assessing Nitric Oxide Donor Properties:
Caption: Experimental workflow for evaluating nitric oxide donor capabilities.
Quantitative Data
There is currently a notable absence of publicly available quantitative data for CAS 1272755-10-8, such as IC₅₀, EC₅₀, or Kᵢ values, from peer-reviewed studies. The primary sources of information are chemical suppliers, which do not provide such detailed biological activity data.
Table 2: Summary of Available Quantitative Information
| Parameter | Value | Method | Source |
| Purity | ≥99% | HPLC, TLC | Chem-Impex |
| Optical Rotation | 61 - 66º | Polarimetry (c=0.6 in H₂O) | Chem-Impex |
Research Applications and Future Directions
Given its chemical structure and hypothesized mechanism of action, (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride holds potential as a research tool in the following areas:
-
Cardiovascular Research: Investigating its effects on blood pressure, endothelial function, and platelet aggregation.
-
Neuroscience: Exploring its role in neurotransmission and its potential neuroprotective or neurotoxic effects.
-
Drug Discovery: Serving as a lead compound or a molecular probe for the development of novel therapeutics targeting the nitric oxide pathway.
Future research should focus on a comprehensive characterization of its physicochemical properties, a detailed elucidation of its mechanism of NO release, and a thorough evaluation of its pharmacological and toxicological profile in both in vitro and in vivo models.
Conclusion
(S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride (CAS 1272755-10-8) is a compound of interest for researchers in pharmacology and drug development due to its potential as a nitric oxide donor. While basic chemical information is available, a significant gap exists in the public domain regarding its detailed physicochemical properties, experimental protocols, and quantitative biological data. The information presented in this guide is based on the available data from chemical suppliers and logical inference from its chemical structure. Further empirical studies are essential to fully characterize this compound and validate its potential therapeutic applications.
Literature Review: H-L-Arg-anbaipr 2HCl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Arg-anbaipr 2HCl, chemically known as L-Arginine, N-(4-amino-1,2,3,4-tetrahydro-2-naphthalenyl)-, is a synthetic compound derived from the amino acid L-arginine. It is also referred to in some commercial sources as L-Arginine 7-amido-4-methylcoumarin dihydrochloride, although this appears to describe a different chemical structure and is likely an error in nomenclature in those sources. The primary structure of interest for this review is based on the tetrahydro-naphthalenyl moiety. This molecule has garnered attention for its potential biological activities, primarily as a substrate for various enzymes. This review synthesizes the available, albeit limited, public information on this compound, focusing on its chemical identity, biological interactions, and potential applications.
Due to the sparse and often inconsistent data in publicly accessible domains, this whitepaper serves to consolidate what is known and to highlight the areas requiring further investigation.
Chemical Identification and Properties
| Identifier | Value |
| Compound Name | This compound |
| Systematic Name | L-Arginine, N-(4-amino-1,2,3,4-tetrahydro-2-naphthalenyl)-, dihydrochloride |
| CAS Number | 1272755-10-8 |
Note: The above data is based on information from chemical suppliers and has not been independently verified through published experimental studies.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily described as being a substrate for various enzymes.[1] This suggests its potential use as a tool compound in biochemical assays to characterize enzyme kinetics, screen for inhibitors, or as a fluorescent probe if the "anbaipr" moiety is a fluorophore like 7-amido-4-methylcoumarin.
Given its L-Arginine base, it is hypothesized to interact with enzymes that recognize Arginine, such as:
-
Proteases: Specifically, serine proteases like trypsin, which cleave after basic amino acid residues.
-
Nitric Oxide Synthases (NOS): As L-Arginine is the substrate for NOS, this derivative could potentially act as a competitive inhibitor or a modulator.
-
Arginases: Enzymes that hydrolyze L-Arginine.
A proposed logical workflow for investigating the interaction of this compound with a target enzyme is outlined below.
References
Methodological & Application
Application Note and Protocol: H-L-Arg-anbaipr 2HCl Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a fluorogenic enzyme assay utilizing the synthetic substrate H-L-Arg-anbaipr 2HCl. This substrate is a derivative of L-arginine, designed for the sensitive detection of protease activity. The principle of the assay is based on the enzymatic cleavage of the bond between the arginine residue and the anbaipr (a hypothetical fluorophore) moiety. Upon cleavage by a protease, the anbaipr is released, resulting in a measurable increase in fluorescence intensity. This assay is suitable for the kinetic analysis of proteases that recognize and cleave after arginine residues, and for the high-throughput screening of potential enzyme inhibitors.
The assay's reliance on a fluorogenic substrate offers high sensitivity, allowing for the detection of low levels of enzyme activity.[1] The protocol is optimized for a 96-well plate format, but can be adapted for other formats, including 384-well plates or cuvettes.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.2)[2]
-
Enzyme Dilution Buffer (compatible with the protease of interest)
-
Protease inhibitors (for negative controls)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Multichannel pipette
-
Adhesive plate seals
Reagent Preparation
-
Assay Buffer: Prepare a solution of 25 mM Tris-HCl, 150 mM NaCl, with the pH adjusted to 7.2.[2] This buffer can be stored at 4°C for several weeks.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ultrapure water) to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Substrate Working Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the range of 1-100 µM.
-
Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in cold Enzyme Dilution Buffer. The optimal enzyme concentration will depend on the specific activity of the protease and should be determined empirically to ensure linear reaction kinetics over the desired time course.
Enzyme Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black microplate. Include wells for blanks (no enzyme), negative controls (enzyme with inhibitor), and test samples.
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to the appropriate wells. For blank wells, add 25 µL of Enzyme Dilution Buffer.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes. Use excitation and emission wavelengths appropriate for the anbaipr fluorophore. If the specific wavelengths are unknown, they should be determined experimentally using a spectrophotometer.
-
Data Analysis: For each time point, subtract the fluorescence of the blank wells from the fluorescence of the sample wells. The rate of the reaction is determined by plotting the change in fluorescence over time and calculating the slope of the linear portion of the curve.
Data Presentation
The following table summarizes typical concentrations and conditions for the this compound enzyme assay. These values should be optimized for each specific protease and experimental setup.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1 - 100 µM | The optimal concentration is typically at or near the Km value of the enzyme for the substrate. |
| Enzyme Concentration | 1 - 100 ng/well | Should be adjusted to ensure a linear reaction rate for the duration of the assay. |
| Incubation Temperature | 25 - 37°C | The optimal temperature will depend on the specific enzyme being assayed. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| Assay Buffer pH | 7.0 - 8.5 | The optimal pH will depend on the specific enzyme. |
| Excitation Wavelength (Ex) | To be determined empirically | Dependent on the spectral properties of the anbaipr fluorophore. |
| Emission Wavelength (Em) | To be determined empirically | Dependent on the spectral properties of the anbaipr fluorophore. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound enzyme assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving a protease activated by receptor binding.
References
Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in Fluorescence Microscopy
For Research Use Only.
Introduction
H-L-Arg-anbaipr 2HCl (L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a fluorogenic substrate designed for the detection of specific protease activity within cellular systems using fluorescence microscopy. The probe consists of an L-Arginine residue linked to a quenched fluorophore, 5-amino-2-nitrobenzoic acid isopropylamide. In its intact state, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, the highly fluorescent 5-amino-2-nitrobenzoic acid isopropylamide is released. The resulting increase in fluorescence intensity can be visualized and quantified, providing a sensitive measure of enzymatic activity in live or fixed cells.
The specificity of this compound is determined by the protease's preference for cleaving at arginine residues. This makes it a potential tool for studying various biological processes where such proteases are active, including but not limited to apoptosis, inflammation, and cellular signaling.
Principle of Action
The fundamental principle behind this compound is the enzyme-mediated release of a fluorescent reporter. The non-fluorescent substrate passively diffuses across the cell membrane. In the presence of the target protease, the substrate is hydrolyzed, liberating the fluorescent component. The accumulation of the fluorescent product within the cell or a specific subcellular compartment allows for the imaging of protease activity.
Quantitative Data Summary
Due to the limited availability of published data for this compound, the following table summarizes the estimated and recommended parameters based on its chemical structure and analogy to similar fluorogenic substrates. Researchers are strongly encouraged to perform initial experiments to determine the optimal conditions for their specific application.
| Parameter | Recommended Value | Notes |
| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | |
| Molecular Weight | 452.33 g/mol | |
| Purity | >95% | |
| Form | Lyophilized solid | |
| Solubility | Soluble in DMSO or DMF | Prepare a concentrated stock solution. |
| Excitation Wavelength (λex) | ~340 nm (estimated) | To be determined empirically. |
| Emission Wavelength (λem) | ~420 nm (estimated) | To be determined empirically. |
| Extinction Coefficient (ε) | To be determined | |
| Quantum Yield (Φ) | To be determined | |
| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 1-10 µM | Optimize for cell type and experimental conditions. |
| Incubation Time | 30-60 minutes | Optimize for desired signal-to-noise ratio. |
| Incubation Temperature | 37°C |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to a vial containing 1 mg of the probe (MW = 452.33 g/mol ), add 221 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line.
-
-
Imaging Buffer:
-
A buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free medium is recommended for fluorescence imaging to reduce background fluorescence.
-
Live-Cell Imaging Protocol
This protocol is a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific experimental designs.
-
Cell Seeding:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the experiment.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium or imaging buffer to the desired working concentration (typically 1-10 µM). It is recommended to test a range of concentrations to find the optimal one for your cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging buffer.
-
Add the staining solution to the cells and ensure the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unhydrolyzed probe.
-
-
Fluorescence Microscopy:
-
Immediately proceed with imaging the cells using a fluorescence microscope equipped with a suitable filter set for DAPI or other UV-excitable dyes (estimated λex/λem: ~340 nm / ~420 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Include appropriate controls in your experiment:
-
Unstained cells: To assess background autofluorescence.
-
Vehicle control: Cells treated with the same concentration of DMSO used for the probe dilution.
-
Positive control (optional): Cells treated with a known inducer of the target protease activity.
-
Negative control (optional): Cells pre-treated with a specific inhibitor of the target protease.
-
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for using this compound in live-cell fluorescence microscopy.
Hypothetical Signaling Pathway
Caption: A hypothetical pathway showing the activation of an arginine-specific caspase leading to the cleavage of this compound.
Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a chromogenic substrate designed for the high-throughput screening (HTS) of serine protease activity. Its chemical structure incorporates an arginine residue, making it a target for proteases that exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine or lysine. Upon enzymatic cleavage of the amide bond, the 5-amino-2-nitrobenzoic acid isopropylamide (anbaipr) moiety is released, resulting in a detectable color change. This property allows for a simple and robust "mix-and-read" assay format suitable for automated HTS workflows aimed at identifying novel protease inhibitors.
Mechanism of Action
The fundamental principle of the assay is the enzymatic hydrolysis of the peptide bond between the arginine residue and the anbaipr group. In the intact substrate, the chromogenic properties of the anbaipr moiety are minimal. However, upon cleavage by a target protease, the free anbaipr is released into the solution, leading to an increase in absorbance at a specific wavelength. The rate of this color change is directly proportional to the enzyme's activity, enabling the quantitative assessment of protease function and the identification of inhibitory compounds.
Caption: Enzymatic cleavage of this compound by a serine protease.
Data Presentation
| Parameter | Representative Value | Description |
| Enzyme Concentration | 1 - 10 nM | The optimal enzyme concentration should be determined to yield a robust signal within a linear range. |
| Substrate Concentration | 10 - 100 µM | Ideally, the substrate concentration should be at or near the Michaelis constant (Km) for the enzyme. |
| Michaelis Constant (Km) | 20 - 200 µM | A measure of the substrate's affinity for the enzyme. |
| Maximum Velocity (Vmax) | 0.1 - 1.0 mOD/min | The maximum rate of the enzymatic reaction under the given conditions. |
| Z' Factor | ≥ 0.5 | A statistical parameter used to assess the quality of an HTS assay. A value ≥ 0.5 is considered excellent. |
| Signal-to-Background | > 3 | The ratio of the signal in the presence of an active enzyme to the signal in its absence. |
| IC50 of Control Inhibitor | Varies | The half-maximal inhibitory concentration of a known inhibitor should be determined for assay validation. |
Experimental Protocols
I. Primary High-Throughput Screening Assay for Serine Protease Inhibitors
This protocol is designed for a 384-well microplate format to identify inhibitors of a specific trypsin-like serine protease.
Materials:
-
This compound (Stock solution: 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Target Serine Protease (Stock solution in a suitable buffer)
-
Test Compounds (in DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin, in DMSO)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control inhibitor, and DMSO (negative control) into the appropriate wells of the 384-well plate.
-
Enzyme Preparation: Prepare a working solution of the serine protease in assay buffer to a final concentration that yields a robust signal (e.g., 2X the final desired concentration).
-
Enzyme Addition: Add 10 µL of the enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
Substrate Preparation: Prepare a working solution of this compound in assay buffer to a final concentration at or near its Km (e.g., 2X the final desired concentration).
-
Assay Initiation: Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction. The final assay volume is 20 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Data Acquisition: Measure the absorbance of each well at ~405 nm using a microplate reader.
II. Counterscreen for False-Positive Identification
This protocol is essential to eliminate compounds that interfere with the assay readout, such as those that absorb light at the detection wavelength.
Procedure:
-
Follow the same procedure as the primary screen, but in the Enzyme Addition step (Step 3), add 10 µL of assay buffer without the enzyme.
-
Compounds that show a high absorbance in the absence of the enzyme are considered potential false positives and should be flagged for further investigation.
III. Z' Factor Determination for Assay Validation
The Z' factor is a measure of the statistical effect size and is used to quantify the suitability of an HTS assay.
Procedure:
-
In a 384-well plate, designate half of the wells for the positive control (e.g., active enzyme with DMSO) and the other half for the negative control (e.g., enzyme with a known, potent inhibitor at a concentration that gives maximal inhibition).
-
Follow the primary HTS assay protocol.
-
Calculate the Z' factor using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD_positive = Standard deviation of the positive control
-
SD_negative = Standard deviation of the negative control
-
Mean_positive = Mean of the positive control
-
Mean_negative = Mean of the negative control
-
-
An assay with a Z' factor ≥ 0.5 is considered robust and suitable for HTS.
Visualizations
Caption: High-throughput screening workflow for identifying protease inhibitors.
Caption: A simplified coagulation cascade involving serine proteases.
Application Notes and Protocols: H-L-Arg-anbaipr 2HCl Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Arg-anbaipr 2HCl (L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a fluorogenic substrate designed for the sensitive detection of various proteases, including cathepsins and aminopeptidases.[1] Upon enzymatic cleavage of the amide bond, the highly fluorescent product is released, providing a quantitative measure of enzyme activity.[1] Proper preparation of a concentrated stock solution is a critical first step for ensuring accurate, reproducible, and reliable results in subsequent enzymatic assays.
These application notes provide a detailed protocol for the preparation, handling, and storage of an this compound stock solution.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride |
| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl |
| Molecular Weight | 452.34 g/mol |
| Form | Lyophilized solid |
| Storage of Solid | 2-8°C[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to prepare a concentrated stock solution to minimize the volume of solvent added to the final enzymatic assay.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 452.34 g/mol = 4.52 mg
-
Reconstitution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to the tube. c. Close the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. d. If the powder does not dissolve completely, brief sonication in a water bath may be used to facilitate dissolution.
-
Aliquoting: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: a. Store the aliquots at -20°C or -80°C for long-term storage. b. Protect the stock solution from light to prevent photobleaching of the fluorogenic component.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Solvent | High-purity DMSO | While the dihydrochloride form suggests aqueous solubility, DMSO is a common solvent for similar peptide-based substrates, ensuring complete dissolution and minimizing hydrolysis. |
| Stock Concentration | 1-10 mM | A 10 mM stock is a common starting point and allows for easy dilution into the final assay buffer. |
| Storage Temperature (Solid) | 2-8°C | As recommended by suppliers.[2] |
| Storage Temperature (Solution) | -20°C or -80°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Yes | Protect from light during storage and handling. |
Visualizations
The following diagrams illustrate the logical workflow for preparing the this compound stock solution and its subsequent use in a typical enzymatic assay.
References
Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in Drug Discovery
Researchers, scientists, and drug development professionals will find herein a summary of the known applications and characteristics of H-L-Arg-anbaipr 2HCl. Due to the limited publicly available data on this specific compound, this document outlines its general use based on information from chemical suppliers and provides a foundational framework for its potential exploration in drug discovery.
Introduction
This compound, chemically known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a peptide derivative.[1][2] While detailed studies on its specific applications in drug discovery are not extensively documented in publicly accessible literature, its structural components suggest potential utility as a research tool, particularly as an enzyme substrate.[2] The presence of an arginine residue and a modified nitrobenzoic acid moiety points towards its potential interaction with proteases, a common class of drug targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is aggregated from various chemical suppliers.
| Property | Value | Source |
| Chemical Name | Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride | [1][2] |
| Synonyms | H-L-Arg-ANBAiPr2HCl | [1][2] |
| CAS Number | 1272755-10-8 | [1] |
| Molecular Formula | C₁₆H₂₅N₇O₄2HCl | [1] |
| Molecular Weight | 379.42 g/mol (base) + 72.9 g/mol (2HCl) | [1] |
| Purity | ≥99% | [1] |
| Storage Temperature | 2-8°C | [1] |
Potential Applications in Drug Discovery
Based on its chemical structure, this compound is categorized as an enzyme substrate.[2] This suggests its primary application in drug discovery would be in the development and validation of enzyme assays.
Enzyme Substrate for High-Throughput Screening (HTS)
The nitrobenzoic acid component of the molecule can potentially serve as a chromogenic or fluorogenic reporter group upon cleavage by a target enzyme. This property is highly valuable in HTS campaigns to identify enzyme inhibitors.
Mechanistic Studies of Enzymes
By serving as a substrate, this compound can be used to study the kinetics and mechanism of action of specific enzymes, particularly proteases that recognize and cleave after arginine residues.
Experimental Protocols
The following are generalized protocols that can be adapted for using this compound as an enzyme substrate. Specific buffer conditions, enzyme concentrations, and substrate concentrations will need to be optimized for each specific enzyme target.
General Enzyme Activity Assay Protocol
This protocol outlines a general workflow for assessing enzyme activity using this compound as a substrate.
Caption: General workflow for an enzyme activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the enzyme solution to the wells.
-
For inhibitor screening, add the test compounds at various concentrations.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in a plate reader.
-
Monitor the change in absorbance or fluorescence at the appropriate wavelength over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not documented, a logical diagram can illustrate its potential role in a drug discovery cascade for protease inhibitors.
Caption: Logical flow of this compound in inhibitor discovery.
Conclusion
This compound presents itself as a potential tool for researchers in drug discovery, primarily as a substrate for enzymatic assays. Its utility in high-throughput screening and mechanistic studies of proteases could be significant. However, it is crucial to note the current lack of detailed, peer-reviewed studies on its specific applications. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers to explore the potential of this compound in their own discovery pipelines. Further experimental validation is necessary to establish its efficacy and specific use cases.
References
Application Notes and Protocols: Ratiometric Detection Using H-L-Arg-anbaipr 2HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) as a ratiometric probe for monitoring enzyme activity. This document outlines the potential signaling pathways, experimental workflows, and data presentation for researchers in biochemistry, cell biology, and drug development.
Introduction
This compound is a synthetic amino acid derivative that serves as a substrate for enzymes involved in arginine metabolism. Its unique chemical structure incorporates a fluorophore that exhibits a spectral shift upon enzymatic modification, enabling ratiometric fluorescent detection of enzyme activity. Ratiometric measurements, which are based on the ratio of fluorescence intensities at two different wavelengths, offer a significant advantage over single-wavelength measurements as they are less susceptible to variations in probe concentration, excitation light intensity, and instrument sensitivity. This makes this compound a valuable tool for quantitative and real-time monitoring of enzymatic reactions in complex biological samples.
The primary enzymatic pathways likely to be monitored using this probe are those involving arginase and nitric oxide synthase (NOS), both of which play critical roles in various physiological and pathological processes.
Potential Signaling Pathways
The ratiometric response of this compound is predicated on its enzymatic conversion. Two primary pathways are hypothesized to be the basis for its application in ratiometric detection:
-
Arginase-Mediated Pathway: Arginase is a key enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In this proposed mechanism, this compound acts as a substrate for arginase. The enzymatic cleavage of the guanidino group would induce a change in the electronic properties of the anbaipr (5-amino-2-nitrobenzoic acid isopropylamide) fluorophore, leading to a shift in its emission spectrum. This allows for the ratiometric determination of arginase activity by monitoring the ratio of the fluorescence of the product to that of the substrate.
-
Nitric Oxide Synthase (NOS)-Mediated Pathway: Nitric oxide synthases are a family of enzymes that catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). It is proposed that this compound can also serve as a substrate for NOS. The enzymatic conversion to a citrulline analog and the concomitant production of NO could lead to a change in the fluorescence properties of the probe. This would enable the ratiometric monitoring of NOS activity.
Data Presentation
Quantitative data from experiments using this compound should be summarized for clear comparison. The following tables provide templates for organizing typical experimental results.
Table 1: Spectral Properties of this compound and its Enzymatic Product
| Compound | Excitation Max (nm) | Emission Max 1 (nm) | Emission Max 2 (nm) | Quantum Yield (Φ) |
| This compound (Substrate) | [Enter Value] | [Enter Value] | N/A | [Enter Value] |
| Enzymatic Product | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Table 2: Kinetic Parameters of Enzyme Activity with this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Arginase 1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| iNOS | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| eNOS | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Table 3: Ratiometric Response to Enzyme Concentration
| Enzyme Concentration (nM) | Fluorescence Ratio (Emission Max 2 / Emission Max 1) |
| 0 | [Enter Value] |
| 10 | [Enter Value] |
| 25 | [Enter Value] |
| 50 | [Enter Value] |
| 100 | [Enter Value] |
Experimental Protocols
The following are detailed protocols for the use of this compound in ratiometric enzyme activity assays. These protocols are based on general principles of fluorescence-based enzyme assays and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Ratiometric Assay for Arginase Activity
1. Materials:
- This compound stock solution (1 mM in DMSO)
- Recombinant human Arginase 1
- Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
- 96-well black microplate with a clear bottom
- Fluorescence microplate reader capable of dual-emission measurements
2. Procedure:
- Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer for 10 minutes at 37°C to ensure manganese activation.
- Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding the following components in order:
- Arginase assay buffer
- Activated Arginase 1 (to achieve a final concentration in the linear range, e.g., 10-100 nM)
- For inhibitor studies, add the inhibitor at desired concentrations and pre-incubate with the enzyme for 15 minutes.
- Initiate Reaction: Add this compound to a final concentration of 10-50 µM to start the reaction. The total reaction volume should be 100-200 µL.
- Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
- Data Acquisition: Measure the fluorescence intensity at two emission wavelengths (to be determined empirically based on the spectral properties of the substrate and product) with a single excitation wavelength. Record the data kinetically over a period of 30-60 minutes.
- Data Analysis: Calculate the ratio of the fluorescence intensity at the product's emission maximum to the fluorescence intensity at the substrate's emission maximum. Determine the initial reaction velocity from the linear portion of the ratiometric signal versus time plot.
Protocol 2: Ratiometric Detection of NOS Activity in Cell Lysates
1. Materials:
- This compound stock solution (1 mM in DMSO)
- Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, and protease inhibitors)
- NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µM BH4, 1 µM FAD, 1 µM FMN)
- NADPH (10 mM stock)
- Calmodulin (10 µM stock)
- CaCl2 (10 mM stock)
- 96-well black microplate with a clear bottom
- Fluorescence microplate reader
2. Procedure:
- Cell Lysate Preparation: Culture cells of interest and treat as required (e.g., with cytokines to induce iNOS). Lyse the cells in lysis buffer and determine the protein concentration.
- Reaction Setup: In a 96-well plate, add the following components:
- NOS assay buffer
- Cell lysate (containing the NOS enzyme)
- NADPH (final concentration 1 mM)
- Calmodulin (final concentration 100 nM)
- CaCl2 (final concentration 2 mM for constitutive NOS isoforms)
- Initiate Reaction: Add this compound to a final concentration of 10-50 µM.
- Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at the two emission wavelengths at various time points or kinetically.
- Data Analysis: Calculate the ratiometric signal and determine the NOS activity. Include appropriate controls such as lysates from untreated cells or reactions with a known NOS inhibitor (e.g., L-NAME).
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for using this compound.
Caption: Proposed Arginase-mediated signaling pathway for this compound.
Caption: Proposed NOS-mediated signaling pathway for this compound.
Caption: General experimental workflow for a ratiometric enzyme assay.
Synthesis and Application of H-L-Arg-anbaipr 2HCl: A Chromogenic Substrate for Serine Protease Activity Assays
For Research Use Only
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride), a chromogenic substrate designed for the sensitive detection of trypsin-like serine protease activity. The synthesis involves a multi-step process including the formation of the N-isopropylamide of 5-amino-2-nitrobenzoic acid, followed by peptide coupling with a protected L-arginine derivative and subsequent deprotection. The application protocol details a robust method for measuring protease activity through the spectrophotometric detection of the released chromophore, 5-amino-2-nitrobenzoic acid isopropylamide. This substrate is a valuable tool for researchers in biochemistry, drug discovery, and diagnostics for characterizing enzyme kinetics and screening for protease inhibitors.
Chemical Information
| Compound Name | This compound |
| Full Chemical Name | L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride |
| CAS Number | 1272755-10-8 |
| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl |
| Molecular Weight | 452.34 g/mol |
| Chemical Structure | (Structure rendering not available) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through standard solid-phase or solution-phase peptide synthesis techniques. Below is a representative solution-phase synthesis protocol.
Synthesis Workflow
Troubleshooting & Optimization
Technical Support Center: H-L-Arg-anbaipr 2hcl Assay
Notice: Information regarding a specific, validated assay utilizing H-L-Arg-anbaipr 2hcl is not publicly available in scientific literature or technical documentation. This compound is listed by chemical suppliers as an enzyme substrate, but the target enzyme and corresponding assay protocols are not specified.
The following content is a generalized framework for approaching assay optimization and troubleshooting for a hypothetical chromogenic enzyme assay based on the structure of this compound. Researchers must adapt and validate these strategies for their specific application.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is likely to use this compound as a substrate?
Based on its chemical structure, which includes an arginine residue, this compound is likely a substrate for a protease or peptidase that recognizes and cleaves at arginine sites. Examples of such enzymes include trypsin-like serine proteases. The "anba" (amino-nitrobenzoic acid) moiety is a common chromogenic leaving group.
Q2: How does a chromogenic assay with this compound work in principle?
In a hypothetical assay, an enzyme would cleave the amide bond between the arginine and the 5-amino-2-nitrobenzoic acid (anba) group. The release of the anba-ipr fragment would result in a colored product that can be measured spectrophotometrically. The rate of color formation is proportional to the enzyme's activity.
DOT Script for Hypothetical Signaling Pathway:
Caption: Hypothetical workflow for an enzymatic assay using this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal (No Color Change) | 1. Inactive Enzyme2. Incorrect Buffer pH or Ionic Strength3. Substrate Degradation4. Presence of Inhibitors | 1. Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.2. Determine the optimal pH for the target enzyme. This may require testing a range of buffers.3. Prepare fresh substrate solution. Protect from light if it is light-sensitive.4. Check all reagents for potential inhibitors. Consider dialysis of the enzyme preparation. |
| High Background Signal (High Absorbance in No-Enzyme Control) | 1. Spontaneous Substrate Hydrolysis2. Contaminated Reagents | 1. Assess substrate stability in the assay buffer over time without the enzyme. If unstable, adjust buffer conditions (e.g., pH).2. Use high-purity water and reagents. Test each component individually for contribution to background absorbance. |
| Inconsistent Results (High Variability) | 1. Inaccurate Pipetting2. Temperature Fluctuations3. Insufficient Mixing | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions.2. Ensure all reagents and reaction plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader.3. Mix reagents thoroughly upon addition, but avoid introducing bubbles. |
| Non-linear Reaction Rate | 1. Substrate Depletion2. Enzyme Instability3. Product Inhibition | 1. Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured (typically <10-15% of substrate consumed).2. Assess enzyme stability under assay conditions over the time course of the experiment.3. Perform experiments to determine if the product is inhibiting the enzyme. |
Optimization Strategies
Key Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions
-
Prepare a series of buffers with varying pH values (e.g., Tris, HEPES, Phosphate buffers with pH ranging from 6.0 to 9.0).
-
Set up parallel reactions, each with the same concentration of enzyme and this compound.
-
Initiate the reaction and monitor the change in absorbance at the appropriate wavelength (to be determined by scanning the spectrum of the cleaved product) over time.
-
The buffer that yields the highest stable reaction rate is considered optimal.
Protocol 2: Enzyme and Substrate Titration
-
Enzyme Titration: Keeping the substrate concentration constant and well above the expected Km, perform the assay with a serial dilution of the enzyme. Plot the reaction rate versus enzyme concentration. The optimal enzyme concentration should be in the linear range of this plot.
-
Substrate Titration: With a fixed, optimal enzyme concentration, perform the assay with a range of this compound concentrations.
-
Plot the initial reaction rate against the substrate concentration. This will allow for the determination of Michaelis-Menten kinetic parameters (Km and Vmax). For routine assays, a substrate concentration of 5-10 times the Km is often used.
Data Presentation for Optimization
Table 1: Buffer Optimization Results
| Buffer System | pH | Initial Reaction Rate (mAU/min) |
| Phosphate | 6.5 | 5.2 |
| Phosphate | 7.0 | 10.8 |
| HEPES | 7.5 | 25.4 |
| HEPES | 8.0 | 22.1 |
| Tris | 8.5 | 15.3 |
Table 2: Enzyme and Substrate Kinetics
| Substrate Conc. (µM) | Initial Rate (mAU/min) at [E] = X nM |
| 1 | 1.2 |
| 5 | 5.8 |
| 10 | 10.5 |
| 20 | 18.2 |
| 50 | 23.1 |
| 100 | 24.9 |
| Calculated Km | 15 µM |
| Calculated Vmax | 26 mAU/min |
DOT Script for Optimization Logic:
Caption: A logical workflow for optimizing the this compound assay.
Technical Support Center: H-L-Arg-anbaipr 2HCl Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate H-L-Arg-anbaipr 2HCl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to detect and quantify the activity of certain proteolytic enzymes, such as cathepsin H and some aminopeptidases. The molecule itself is weakly fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the fluorescent reporter group (a coumarin derivative, likely 7-amino-4-methylcoumarin or a similar moiety), the highly fluorescent reporter is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the cleaved fluorophore?
The fluorescent component of this compound is a coumarin-based molecule. For 7-amino-4-methylcoumarin (AMC), a common fluorophore in such substrates, the typical excitation maximum is in the range of 340-380 nm, and the emission maximum is between 440-460 nm.[2][3] For assays involving similar arginine-based fluorogenic substrates, such as those labeled with amino-4-trifluoromethyl coumarin (AFC), recommended wavelengths are around 400 nm for excitation and 505 nm for emission.[4][5][6] It is always recommended to determine the optimal excitation and emission wavelengths empirically using your specific instrumentation and assay conditions.
Q3: What is fluorescence quenching and why is it a concern?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[6] In the context of your assay, quenching can lead to an underestimation of enzyme activity, reduced sensitivity, and inaccurate results. It can be caused by a variety of factors, including the presence of certain molecules in your sample, improper buffer conditions, or high concentrations of the fluorescent product itself.
Troubleshooting Guide: Fluorescence Quenching
This guide addresses common issues related to fluorescence quenching when using this compound.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on your fluorometer or plate reader. For coumarin-based fluorophores, a common starting point is Ex: 360 nm / Em: 460 nm. Perform a wavelength scan to determine the optimal settings for your specific setup. |
| Enzyme Inactivity | Ensure your enzyme is active. Check the storage conditions and age of the enzyme. Perform a positive control experiment with a known active enzyme. |
| Substrate Degradation | This compound is light-sensitive and should be stored protected from light.[2] Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | The fluorescence of many coumarin derivatives is pH-dependent. Ensure your assay buffer has the optimal pH for both the enzyme activity and the fluorophore's quantum yield. |
| Presence of Quenchers in Sample | See the "Potential Quenching Substances" table below. If possible, remove potential quenchers through sample purification methods like dialysis or gel filtration. |
Problem 2: Signal Decreases Over Time (Photobleaching)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Excessive Excitation Light Exposure | Reduce the intensity of the excitation light source if possible. Decrease the duration of exposure by taking fewer measurement time points or using a shorter integration time. |
| Photolability of the Fluorophore | While many coumarins are relatively photostable, prolonged exposure to high-intensity light will cause degradation.[7] Minimize light exposure to the samples throughout the experiment. |
Problem 3: Non-linear or Saturated Signal
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inner Filter Effect | At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear response. Dilute your sample or use a lower substrate concentration. |
| Detector Saturation | The fluorescence signal may be too intense for the detector. Reduce the gain or sensitivity settings on your instrument. |
| Self-Quenching | At very high concentrations, the fluorescent molecules can interact with each other and cause quenching. Dilute the sample to a range where fluorescence is linear with concentration. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for 7-amino-4-methylcoumarin (AMC), a representative fluorophore released from substrates like this compound.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~345 nm | Can vary with solvent and pH.[8] |
| Emission Maximum (λem) | ~445 nm | Can vary with solvent and pH.[8] |
| Quantum Yield (Φ) | Up to 0.81 in methanol | Highly dependent on the solvent environment.[5] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 350 nm in ethanol |
Potential Quenching Substances
| Substance Class | Examples | Quenching Mechanism |
| Halide Ions | Iodide (I⁻), Bromide (Br⁻) | Collisional (dynamic) quenching.[9][10] |
| Heavy Atoms/Ions | Can increase intersystem crossing, reducing fluorescence. | |
| Aromatic Compounds | Tryptophan, Tyrosine | Can act as quenchers through various mechanisms, including FRET if spectral overlap exists. |
| Nitroxide Radicals | TEMPO and its derivatives | Efficiently quench fluorescence through electron exchange.[6] |
| Some Buffer Components | High concentrations of certain buffer salts or additives may cause quenching. It is advisable to test for buffer-related quenching.[11] |
Experimental Protocols
General Protocol for Enzyme Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer at the optimal pH for your enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in assay buffer.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to make a concentrated stock solution. Protect from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired amount of enzyme to the appropriate wells.
-
Include a "no enzyme" control to measure background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the this compound substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., Ex: 360 nm / Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the values of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
Visualizations
Caption: A typical experimental workflow for an enzyme assay using this compound.
Caption: A decision tree for troubleshooting low fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. caymanchem.com [caymanchem.com]
- 9. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protease Assays with H-L-Arg-anbaipr 2HCl
Welcome to the technical support center for the use of H-L-Arg-anbaipr 2HCl in fluorogenic protease assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a fluorogenic substrate designed for the sensitive detection of protease activity.[1][2] In its intact form, the substrate is non-fluorescent. Upon cleavage by a specific protease, a highly fluorescent compound is released, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the quantification of protease function.
Q2: What are the optimal excitation and emission wavelengths for the cleaved substrate?
The specific excitation and emission maxima should be determined empirically for your specific experimental setup. However, for similar fluorophores, a starting point for optimization would be in the near-UV or blue region for excitation and blue-green region for emission. It is crucial to consult the manufacturer's specifications for the exact wavelengths.
Q3: Why is a high signal-to-noise ratio (S/N) important in my assay?
A high signal-to-noise ratio is critical for obtaining reliable and reproducible data. It ensures that the measured signal from protease activity is significantly distinguishable from the background noise, allowing for the detection of subtle changes in enzyme activity and increasing the sensitivity of the assay. A robust S/N ratio is particularly important in high-throughput screening (HTS) applications for hit identification and validation.
Q4: What are the common sources of high background noise in a fluorogenic protease assay?
High background noise can originate from several sources, including:
-
Autofluorescence: Intrinsic fluorescence from components in the sample, such as proteins, or from the assay plate itself.
-
Substrate Instability: Spontaneous hydrolysis of the this compound substrate in the absence of the target protease.
-
Contaminating Proteases: Presence of unintended proteases in the sample or reagents that can cleave the substrate.
-
Light Scatter: Scattering of excitation light due to turbidity or precipitates in the sample.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in your negative control wells (no enzyme).
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of Assay Plate | Use black, opaque microplates specifically designed for fluorescence assays to minimize background. |
| Autofluorescence of Sample Components | If possible, purify your enzyme of interest. Include a "sample blank" control containing all components except the substrate to measure and subtract the sample's intrinsic fluorescence. |
| Substrate Instability | Prepare the substrate solution fresh for each experiment. Avoid prolonged exposure to light and elevated temperatures. Optimize the assay buffer pH, as extreme pH values can lead to non-enzymatic substrate hydrolysis. |
| Media Components (for cell-based assays) | If working with cell lysates or conditioned media, be aware that components like phenol red and some serum proteins can be fluorescent. Consider using phenol red-free media and reducing serum concentrations where possible. |
Issue 2: Low Signal or No Signal
Symptoms:
-
Low or no increase in fluorescence over time in the presence of the enzyme.
-
Inability to distinguish between the positive control and the negative control.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on your plate reader are set correctly for the cleaved fluorophore. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm enzyme activity using an alternative, established assay if possible. |
| Sub-optimal Assay Conditions | Optimize the assay buffer composition, including pH and ionic strength, for your specific protease. Perform a temperature and incubation time course to find the optimal conditions. |
| Inhibitors in the Sample | Your sample may contain endogenous inhibitors of the protease. Try diluting the sample to reduce the inhibitor concentration. |
| Insufficient Substrate Concentration | Perform a substrate titration to determine the optimal concentration of this compound. The concentration should ideally be at or below the Michaelis constant (Km) for sensitive measurements. |
Issue 3: Signal Instability or Photobleaching
Symptoms:
-
Fluorescence signal decreases over time, especially with repeated measurements.
-
High well-to-well variability.
Possible Causes & Solutions:
| Cause | Solution |
| Photobleaching | Reduce the exposure time and intensity of the excitation light. If your plate reader allows, use a lower number of flashes per well. |
| Enzyme Instability | The protease may not be stable under the assay conditions for the duration of the experiment. Include stabilizing agents like glycerol or BSA in your assay buffer, if compatible with your enzyme. |
| Precipitate Formation | Centrifuge your samples before adding them to the assay plate to remove any particulate matter that could interfere with the readings. |
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental goals.
-
Reagent Preparation:
-
Prepare an assay buffer of appropriate pH and ionic strength for your protease of interest.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. Keep protected from light.
-
Prepare your enzyme sample and any inhibitors or test compounds in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add your enzyme solution to the wells of a black, opaque 96-well plate.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay buffer only.
-
Positive Control: A known concentration of active protease.
-
Vehicle Control: If testing compounds dissolved in a solvent like DMSO, include a control with the solvent alone.
-
-
Add your test compounds or inhibitors.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
-
Initiate the Reaction:
-
Add the this compound working solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths.
-
Read the plate kinetically (multiple readings over time) to determine the reaction rate, or as an endpoint reading after a fixed incubation time.
-
Data Presentation
Table 1: Example Data for a Protease Inhibition Assay
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| No Enzyme | - | 150 | - |
| Vehicle (DMSO) | - | 10,500 | 0% |
| Inhibitor A | 1 | 5,250 | 50% |
| Inhibitor A | 10 | 1,200 | 90% |
| Inhibitor B | 1 | 9,450 | 10% |
| Inhibitor B | 10 | 7,350 | 30% |
Visualizations
Diagram 1: General Workflow for a Fluorogenic Protease Assay
Caption: Experimental workflow for a typical fluorogenic protease assay.
Diagram 2: Troubleshooting Logic for High Background
Caption: A logical flow for troubleshooting high background fluorescence.
Diagram 3: Signaling Pathway of Protease Activation and Substrate Cleavage
Caption: Simplified pathway of protease activation and substrate cleavage.
References
Technical Support Center: H-L-Arg-anbaipr 2HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with H-L-Arg-anbaipr 2HCl.
Estimated Solubility Data
| Solvent | Estimated Solubility | Remarks |
| Water | Moderately Soluble | The dihydrochloride salt form enhances aqueous solubility. Solubility is expected to be pH-dependent. |
| Phosphate Buffered Saline (PBS) | Moderately Soluble | Recommended for biological applications. Ensure pH is compatible with experimental setup. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for initial stock solution preparation. |
| Ethanol | Sparingly Soluble | May be used in combination with aqueous solutions. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require mixing with aqueous buffers. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting the lyophilized powder.
-
Pre-Reconstitution: Centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure the lyophilized powder is at the bottom of the vial.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs. For aqueous solutions, start with sterile, deionized water or a suitable buffer (e.g., PBS). For organic stock solutions, high-purity DMSO is recommended.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial. To minimize foaming and potential degradation, gently swirl the vial or pipette the solution up and down. Avoid vigorous shaking.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid in dissolving the compound.
-
Storage: Store the reconstituted solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the product-specific datasheet for long-term storage recommendations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Q1: The compound is not dissolving in water or aqueous buffer.
A1: this compound is a dihydrochloride salt, which generally promotes aqueous solubility. However, several factors can influence its dissolution:
-
pH: The solubility of peptides containing ionizable groups like arginine is often pH-dependent. The arginine side chain has a high pKa (~12.5), meaning it is positively charged at neutral and acidic pH. If you are using a basic buffer, the overall charge of the molecule may decrease, potentially reducing its solubility in aqueous solutions.
-
Troubleshooting Tip: Try adjusting the pH of your buffer. A slightly acidic pH (e.g., 4-6) may improve solubility.
-
-
Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in that specific solvent.
-
Troubleshooting Tip: Try dissolving the compound at a lower concentration.
-
-
Temperature: While heating can sometimes increase solubility, it may also degrade the peptide. Gentle warming to no more than 40°C can be attempted cautiously.
-
Initial Solvent: For hard-to-dissolve peptides, it is often best to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add this stock solution to your aqueous buffer with constant stirring.
Q2: After dissolving in an organic solvent and adding it to my aqueous buffer, the compound precipitated.
A2: This is a common issue when diluting a concentrated organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Troubleshooting Tip: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid and even distribution, preventing localized high concentrations of the organic solvent. You can also try using a lower concentration of the initial stock solution.
Q3: The solution appears cloudy or has visible particulates.
A3: This indicates that the compound has not fully dissolved or has precipitated.
-
Troubleshooting Tip:
-
Briefly sonicate the solution in a water bath. This can help break up aggregates.
-
If sonication does not resolve the issue, consider the troubleshooting steps outlined in Q1, such as adjusting the pH or starting with an organic solvent.
-
If particulates remain, the solution may need to be filtered through a 0.22 µm filter to remove any undissolved material, though this may result in a loss of the compound.
-
Q4: Can I store the reconstituted this compound solution at room temperature?
A4: No. Peptide solutions are generally not stable at room temperature for extended periods. For short-term storage (a few days), refrigeration at 4°C is recommended. For long-term storage, it is crucial to store the solution in aliquots at -20°C or -80°C to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Analogy for Solubility
While not a biological signaling pathway, the process of achieving solubility can be visualized in a similar manner, where each step influences the next toward the desired outcome of a clear solution.
Technical Support Center: H-L-Arg-anbaipr 2HCl Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic serine protease substrate, H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases. Due to its arginine residue, it is primarily a substrate for serine proteases that exhibit trypsin-like activity, cleaving at the carboxyl side of arginine and lysine residues. A key enzyme that can be assayed using this substrate is plasmin .
Q2: What is the principle of the enzyme assay using this compound?
The assay is based on a colorimetric measurement. The enzyme (e.g., plasmin) cleaves the amide bond in the this compound substrate. This cleavage results in the release of the 5-amino-2-nitrobenzoic acid isopropylamide group, which is a chromophore that can be detected spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity.
Q3: What are the common causes of high background in my assay?
High background can be caused by several factors:
-
Substrate Instability: The substrate may degrade spontaneously, especially at elevated temperatures or non-optimal pH, leading to the release of the chromophore without enzymatic activity.
-
Contamination: The presence of other proteases in your sample or reagents can lead to non-specific cleavage of the substrate.
-
Non-specific Binding: In complex biological samples, components may interact with the substrate or the cleaved product, affecting the absorbance reading.
-
Incorrect Blanking: Improperly prepared blank controls can lead to artificially high background readings.
Q4: My results are not reproducible. What are the likely causes?
Lack of reproducibility can stem from several sources:
-
Inconsistent Reagent Preparation: Ensure all reagents, especially the enzyme and substrate solutions, are prepared fresh and consistently for each experiment.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent incubation temperatures throughout the assay.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in results. Use calibrated pipettes and proper technique.
-
Timing Inconsistencies: The timing of reagent addition and absorbance readings should be precise and consistent across all wells and plates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive enzyme. | Confirm enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH or composition. | Verify that the assay buffer has the optimal pH for the enzyme's activity. | |
| Incorrect wavelength setting on the spectrophotometer. | Ensure the plate reader is set to the correct wavelength for detecting the cleaved chromophore. | |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient product formation. | |
| High Background Signal | Spontaneous substrate degradation. | Prepare substrate solution fresh before each experiment. Avoid prolonged exposure to light and elevated temperatures. Run a "substrate only" control to assess degradation. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| Presence of interfering substances in the sample. | Include appropriate controls, such as a sample without the enzyme, to measure background absorbance from the sample itself. Consider sample purification steps if interference is high. | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the initial substrate concentration may be too low. Increase the substrate concentration to ensure it is not limiting during the measurement period. |
| Enzyme instability. | The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions. | |
| High Well-to-Well Variability | Inconsistent mixing of reagents. | Ensure thorough but gentle mixing of reagents in each well. |
| Temperature gradients across the microplate. | Ensure the entire plate is at a uniform temperature during incubation. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water. |
Experimental Protocols
General Protocol for a Serine Protease Assay using this compound
This is a generalized protocol and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Purified serine protease (e.g., plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired final concentration in the Assay Buffer. Keep the substrate solution on ice and protected from light until use.
-
Prepare a stock solution of the enzyme in Assay Buffer. Dilute the enzyme to the desired working concentration immediately before use.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well of the 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
Include the following controls:
-
Blank: Assay Buffer only.
-
Substrate Control (No Enzyme): Assay Buffer + Substrate solution.
-
Enzyme Control (No Substrate): Assay Buffer + Enzyme solution.
-
Positive Control: A known active enzyme preparation.
-
Test Wells: Assay Buffer + Enzyme solution + Substrate solution.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Mix the contents of the wells gently.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
For kinetic assays, take readings at multiple time points.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the rate of substrate hydrolysis by plotting absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Data Presentation
Table 1: Example Assay Component Concentrations
| Component | Stock Concentration | Final Concentration in Well |
| Assay Buffer | 1X | 1X |
| This compound | 10 mM | 100 µM |
| Serine Protease | 1 mg/mL | 10 µg/mL |
Table 2: Example Troubleshooting Data
| Well | Enzyme | Substrate | Absorbance | Interpretation |
| Blank | - | - | 0.05 | Normal |
| Substrate Control | - | + | 0.25 | High background due to substrate degradation |
| Enzyme Control | + | - | 0.06 | Normal |
| Test Well | + | + | 0.85 | Valid result (after subtracting background) |
Visualizations
Signaling Pathway: Plasminogen Activation
The following diagram illustrates the activation of plasminogen to plasmin, a key serine protease that can be assayed using this compound.
Caption: Plasminogen activation to plasmin by t-PA and u-PA, and its inhibition.
Experimental Workflow: Troubleshooting High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your assay.
Caption: A decision tree for troubleshooting high background signals.
H-L-Arg-anbaipr 2hcl stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of H-L-Arg-anbaipr 2HCl. It includes frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Lyophilized this compound should be stored at 2-8°C. For long-term storage, it is advisable to store the compound at -20°C, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: The dihydrochloride salt form of this compound is intended to enhance its solubility and stability in aqueous solutions.[1] It is recommended to reconstitute the peptide in sterile, purified water or an appropriate buffer just prior to use. To minimize degradation, prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: The main chemical reactions involving this compound are hydrolysis and enzymatic cleavage.[1] Hydrolysis can occur at the amido bond, particularly at non-neutral pH and elevated temperatures. As a fluorogenic substrate, it is also susceptible to cleavage by specific proteases.[1]
Q4: Is this compound sensitive to light?
A4: Fluorogenic compounds are often light-sensitive. It is recommended to protect both the solid compound and its solutions from light to prevent photodegradation. Store in amber vials or wrap containers in aluminum foil.
Q5: My experimental results are inconsistent. What could be the cause related to the stability of this compound?
A5: Inconsistent results can stem from several factors related to the stability of the peptide:
-
Improper Storage: Storing the lyophilized powder or solutions at incorrect temperatures or with exposure to light and moisture can lead to degradation.
-
Repeated Freeze-Thaw Cycles: This can degrade the peptide in your stock solutions.
-
Solution Instability: The peptide may not be stable in your chosen buffer or at the pH of your experiment over the duration of the assay.
-
Contamination: Microbial contamination in non-sterile buffer solutions can lead to enzymatic degradation of the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal in Fluorescence Assay | Peptide degradation due to improper storage. | Ensure the lyophilized peptide has been stored at 2-8°C (short-term) or -20°C (long-term) and protected from light. |
| Peptide instability in the assay buffer. | Perform a stability study of the peptide in your assay buffer (see Experimental Protocols). Consider using a freshly prepared solution for each experiment. | |
| Incorrect reconstitution solvent. | Reconstitute the peptide in sterile, purified water first. If solubility is an issue, a small amount of an organic solvent like DMSO may be used, followed by dilution in the aqueous buffer. | |
| High Background Fluorescence | Autohydrolysis of the peptide substrate. | This may occur at non-optimal pH or elevated temperatures. Evaluate the stability of the substrate under your specific assay conditions without the enzyme. |
| Photodegradation of the peptide. | Minimize exposure of the peptide solution to light during all handling and experimental steps. | |
| Decreasing Signal Over Time in Control Wells | Instability of the reconstituted peptide at room temperature. | Keep stock solutions and experimental plates on ice whenever possible. Run a time-course experiment to determine the stability window of the peptide in your assay conditions. |
| Variability Between Experiments | Inconsistent concentration of stock solutions due to hygroscopicity or incomplete solubilization. | Allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. Ensure the peptide is fully dissolved before making dilutions. |
| Use of aged stock solutions. | Prepare fresh stock solutions regularly and avoid using solutions that have undergone multiple freeze-thaw cycles. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Notes |
| Solid Form Storage | Temperature | 2-8°C (Short-term) | For long-term storage, -20°C is recommended. |
| Light | Protect from light | Store in an amber vial or dark container. | |
| Humidity | Store in a desiccated environment | The compound may be hygroscopic. | |
| Solution Storage | Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Solvent | Sterile Water or Buffer (pH 5-7) | Avoid buffers that may react with the peptide. | |
| Light | Protect from light | Use amber vials or foil-wrapped tubes. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
-
Objective: To determine the stability of this compound in solutions of varying pH.
-
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, Tris) at pH values ranging from 3 to 9.
-
Fluorometer
-
96-well black microplate
-
-
Methodology:
-
Prepare a concentrated stock solution of this compound in sterile, purified water.
-
In separate wells of the 96-well plate, dilute the stock solution to a final working concentration in each of the different pH buffers.
-
Include control wells containing only the buffers.
-
Measure the initial fluorescence at time zero (T=0).
-
Incubate the plate at a controlled temperature (e.g., 37°C) and protect it from light.
-
Measure the fluorescence at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
An increase in fluorescence over time in the absence of enzyme indicates hydrolysis of the substrate.
-
Plot the fluorescence intensity against time for each pH to determine the rate of degradation.
-
Protocol 2: Evaluation of Thermal Stability
-
Objective: To assess the effect of temperature on the stability of this compound in solution.
-
Materials:
-
This compound
-
A stable buffer at an optimal pH (determined from Protocol 1).
-
Fluorometer
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Methodology:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Aliquot the solution into separate tubes for each temperature condition.
-
Incubate the tubes at their respective temperatures, protected from light.
-
At specified time points, remove a sample from each temperature condition and measure its fluorescence.
-
Compare the fluorescence readings over time at each temperature to determine the rate of thermal degradation.
-
Visualizations
References
Technical Support Center: Optimizing H-L-Arg-anbaipr 2HCl Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of H-L-Arg-anbaipr 2HCl in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a chromogenic peptide substrate. It is designed for use in enzyme kinetics assays. When cleaved by a suitable enzyme, it releases a colored product that can be quantified spectrophotometrically to determine enzyme activity. While specific enzyme targets for this substrate are not extensively documented, its arginine residue suggests it is likely a substrate for proteases that cleave at arginine sites, such as trypsin, papain, or other serine proteases.
Q2: How do I properly dissolve this compound?
The solubility of peptides like this compound can be sequence-dependent.[1] Due to the presence of the basic arginine residue, it is considered a basic peptide.[1] For initial solubilization, it is recommended to test a small amount of the peptide first.
Recommended Solubilization Protocol:
-
Start with Deionized Water: Attempt to dissolve a small aliquot in sterile, deionized water.
-
Use Aqueous Buffers: If solubility in water is limited, try a common biological buffer such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
Incorporate Organic Solvents: For highly hydrophobic peptides or if aqueous solubility is poor, an organic solvent may be necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving chromogenic substrates.[2][3] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect enzyme activity.
-
Aid Dissolution: Sonication or gentle vortexing can help dissolve the peptide.[4]
-
Acidic Conditions: For basic peptides that are difficult to dissolve, adding a small amount of a weak acid like 10-30% acetic acid can improve solubility.[1]
Q3: What is a good starting concentration for this compound in an enzyme assay?
The optimal concentration will depend on the specific enzyme and assay conditions. A common starting point for a new substrate is to perform a substrate concentration curve to determine the Michaelis-Menten constant (Km). However, for initial trials, a concentration range of 10 µM to 100 µM is often a reasonable starting point for chromogenic protease substrates. For a more informed starting point, you can refer to protocols for similar arginine-containing chromogenic substrates like Nα-Benzoyl-D,L-arginine 4-nitroanilide (DL-BAPNA), where concentrations in the range of 0.1 mM to 1 mM are often used.[3][5]
Q4: How do I determine the optimal concentration of this compound for my specific assay?
To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The resulting data can be plotted (velocity vs. substrate concentration) to determine the saturation point and estimate the Km value. The optimal concentration is typically at or above the Km value to ensure the enzyme is saturated with the substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Substrate not dissolved properly. | Ensure the substrate is fully dissolved. See Q2 in the FAQ for solubilization guidelines. Visually inspect the solution for any precipitate. |
| Incorrect wavelength used for detection. | The release of the chromogenic group from this compound will result in a color change. The optimal wavelength for detection needs to be determined experimentally. For substrates releasing p-nitroaniline, the absorbance is typically measured around 405-410 nm.[5][6] | |
| Enzyme is inactive or inhibited. | Confirm the activity of your enzyme with a known substrate. Check if any components of your assay buffer (e.g., high concentrations of salts, chelating agents) are inhibiting the enzyme. | |
| Sub-optimal assay conditions (pH, temperature). | Ensure the pH and temperature of the assay are optimal for your enzyme's activity. | |
| High Background Signal | Spontaneous substrate hydrolysis. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If high, consider adjusting the buffer pH or temperature. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile water to prepare your buffers and solutions. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before starting the reaction and before reading the absorbance. | |
| Temperature fluctuations. | Maintain a constant and uniform temperature throughout the experiment, as enzyme activity is highly temperature-dependent. | |
| Precipitation During Assay | Substrate solubility limit exceeded. | Lower the substrate concentration. If a high concentration is required, you may need to increase the percentage of organic solvent (e.g., DMSO) in your final reaction mixture, but be mindful of its potential effect on enzyme activity. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
-
Preparation: Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent Addition: Add a small, precise volume of your primary solvent (e.g., 100 µL of deionized water) to the peptide.
-
Dissolution: Vortex or sonicate the vial for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution. If it is clear, the peptide is soluble at that concentration. If it is cloudy or contains visible particles, the peptide is not fully dissolved.
-
Incremental Solvent Addition: If the peptide is not soluble, incrementally add small volumes of a co-solvent (e.g., DMSO or 10% acetic acid), vortexing/sonicating after each addition, until the peptide fully dissolves.
-
Record Keeping: Carefully record the volumes of all solvents used to determine the final concentration and the required solvent composition for solubility.
Protocol 2: Optimizing this compound Concentration for a Protease Assay
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO) based on your solubility tests.
-
Prepare Serial Dilutions: Create a series of working solutions of this compound by diluting the stock solution in the assay buffer. The final concentrations in the assay should typically range from 0 µM (blank) up to a concentration where substrate inhibition might be observed (e.g., 500 µM). A suggested range for initial testing could be: 0, 10, 25, 50, 100, 200, 400 µM.
-
Set up the Assay: In a 96-well plate, add the assay buffer and the different concentrations of this compound to the wells.
-
Initiate the Reaction: Add a fixed, predetermined amount of the enzyme to each well to start the reaction. The final volume in each well should be the same.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme. Measure the absorbance at the appropriate wavelength (to be determined, but start with 405 nm as a reference) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration ([S]).
-
This plot can be used to estimate the Vmax and Km of the enzyme for this compound using non-linear regression to the Michaelis-Menten equation.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound assays.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: H-L-Arg-anbaipr 2HCl Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of H-L-Arg-anbaipr 2HCl. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
A1: The most critical steps are the protection of the arginine side chain, the coupling of L-Arginine to the 5-amino-2-nitrobenzoic acid isopropylamide (anbaipr) backbone, and the final deprotection and purification steps. Incomplete reactions or side reactions at any of these stages can significantly lower the yield and purity of the final product.
Q2: What are the common impurities observed during the synthesis of this compound?
A2: Common impurities include unreacted starting materials (protected L-Arginine, anbaipr), byproducts from incomplete deprotection of the arginine side chain, and diastereomers if the stereochemistry is not well-controlled. Racemization of the L-Arginine during coupling is also a potential source of impurity.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at 2-8°C.[1][2] It is a hydrochloride salt, which generally improves its stability and solubility in aqueous solutions.[3]
Q4: How can I monitor the progress of the synthesis reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What is the expected purity of commercially available this compound?
A5: Commercially available this compound typically has a purity of at least 99%.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete coupling reaction. | Optimize coupling reagent (e.g., DCC, HBTU) concentration and reaction time. Ensure all reagents are anhydrous. |
| Premature cleavage of protecting groups. | Use orthogonal protecting groups that are stable under the coupling conditions. For example, use Fmoc for the alpha-amino group and a more robust protecting group for the arginine side chain.[4] | |
| Loss of product during work-up. | Optimize the extraction and precipitation steps. Ensure the pH is appropriate to minimize the solubility of the product in the wash solvents. | |
| Poor Purity of Crude Product | Presence of unreacted starting materials. | Increase the molar excess of one of the reactants or extend the reaction time. Monitor the reaction by TLC or HPLC to ensure completion. |
| Side reactions due to unprotected functional groups. | Ensure complete protection of the arginine guanidinium group and the amino group of L-Arginine before coupling.[5][6] | |
| Racemization during coupling. | Use a coupling reagent known to minimize racemization, such as COMU or HATU. Perform the reaction at a lower temperature. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the product in HPLC. | Optimize the HPLC purification method. Try different solvent gradients, column stationary phases (e.g., C18, C8), or pH modifiers. |
| Product is insoluble in the purification solvent. | Test a range of solvent systems. The dihydrochloride salt form should enhance aqueous solubility.[3] Consider using a solvent mixture (e.g., water/acetonitrile, water/methanol). | |
| Product degradation during purification. | Avoid prolonged exposure to harsh pH conditions or high temperatures. Use a purification method that is rapid and can be performed at room temperature or below. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for H-L-Arg(Pbf)-anbaipr
This is a representative protocol based on standard SPPS methods and may require optimization.
-
Resin Preparation : Start with a rink amide resin to yield a C-terminal amide.[4] Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Coupling of Protected Arginine :
-
Activate the carboxyl group of Fmoc-L-Arg(Pbf)-OH using a coupling agent (e.g., HBTU/HOBt or DCC/NHS) in DMF.
-
Add the activated amino acid to the resin and allow it to couple for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Cleavage from Resin and Deprotection :
-
Wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to remove the side-chain protecting groups and cleave the peptide from the resin.[4] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
-
Precipitation and Washing :
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the precipitate and wash it multiple times with cold ether to remove scavengers and byproducts.
-
-
Lyophilization : Dry the crude peptide under high vacuum.
Purification Protocol
-
Dissolution : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture.
-
HPLC Purification :
-
Use a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Employ a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm for the peptide bond and a higher wavelength for the anbaipr chromophore).
-
-
Fraction Collection and Analysis : Collect the fractions containing the pure product and analyze them by analytical HPLC and mass spectrometry.
-
Lyophilization : Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
-
Salt Formation : The final product is typically obtained as a TFA salt after RP-HPLC. To obtain the dihydrochloride salt, the TFA salt can be converted by ion-exchange chromatography or by dissolving in a minimal amount of HCl solution and re-lyophilizing.
Visualizations
Caption: General workflow for the synthesis of this compound with troubleshooting checkpoints.
Caption: Troubleshooting logic for the purification of this compound by RP-HPLC.
References
Technical Support Center: H-L-Arg-anbaipr 2HCl Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered during experiments with H-L-Arg-anbaipr 2HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photobleaching a concern?
This compound, also known as L-Arginine 7-amido-4-methylcoumarin dihydrochloride, is a fluorogenic substrate used to assay the activity of certain enzymes. Like many fluorophores, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This leads to a decrease in fluorescence intensity over time, which can significantly impact the accuracy and reliability of experimental data, particularly in quantitative and time-lapse studies.
Q2: What are the primary causes of photobleaching for coumarin-based fluorophores like this compound?
Photobleaching is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS). These ROS can then chemically modify and destroy the fluorophore. Several factors can accelerate this process:
-
High-intensity illumination: More intense light increases the rate of fluorophore excitation and subsequent degradation.
-
Prolonged exposure time: The longer the sample is illuminated, the more photobleaching will occur.
-
Presence of oxygen: Molecular oxygen is a key mediator of photobleaching.
-
Suboptimal environmental conditions: pH and the chemical composition of the mounting medium can influence fluorophore stability.
Q3: How can I determine if my this compound is photobleaching?
A key indicator of photobleaching is a time-dependent decrease in fluorescence intensity in the illuminated area of your sample, which is not attributable to enzymatic activity or other biological processes. You can confirm this by continuously imaging a region of your sample and observing a gradual dimming of the signal.
Q4: Are there general photostability characteristics for coumarin derivatives?
Coumarin derivatives are generally known to exhibit good photostability, making them suitable for various fluorescence microscopy applications.[1][2] However, their susceptibility to photobleaching can be influenced by the specific chemical substitutions on the coumarin ring and the experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating photobleaching of this compound in your experiments.
Initial Assessment
-
Confirm Photobleaching: Before implementing extensive changes, verify that the observed signal loss is due to photobleaching. Image a control sample (without enzyme activity if possible) under your standard imaging conditions. A decrease in fluorescence intensity over time in this control sample is indicative of photobleaching.
-
Review Imaging Parameters: Note your current microscope settings, including light source intensity, exposure time, and frequency of image acquisition.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting photobleaching.
Caption: Troubleshooting Workflow for this compound Photobleaching.
Step-by-Step Solutions
1. Optimize Imaging Settings
The most straightforward way to reduce photobleaching is to minimize the amount of light your sample is exposed to.
-
Reduce Illumination Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Decrease Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.
-
Minimize Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions as much as the experimental design allows.
| Parameter | Standard Setting (Example) | Optimized Setting (Example) | Expected Outcome |
| Light Source Power | 100% | 25-50% | Reduced rate of photobleaching. |
| Exposure Time | 500 ms | 100-200 ms | Less time for photochemical damage per image. |
| Time-lapse Interval | 30 seconds | 60-120 seconds | Fewer excitation cycles over the experiment duration. |
2. Incorporate Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work by scavenging for reactive oxygen species.
-
Commercial Antifade Mountants: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are commercially available and are highly effective. The choice of reagent may depend on the specific experimental conditions and cell type (live vs. fixed).
-
DIY Antifade Solutions: A common homemade antifade reagent is a solution of n-propyl gallate.
| Antifade Reagent | Primary Mechanism | Recommended For |
| ProLong™ Gold/Diamond | Hard-setting mountant with ROS scavengers | Fixed cells, long-term storage |
| VECTASHIELD® | Liquid mountant with ROS scavengers | Fixed cells, immediate imaging |
| n-Propyl Gallate | Free radical scavenger | Fixed cells, cost-effective alternative |
| Oxyrase®/Glucose Oxidase | Oxygen scavenging system | Live-cell imaging |
3. Modify Experimental Protocol
-
Oxygen Depletion: For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.
-
Pre-experiment Photobleaching: In some cases with high background autofluorescence, you can intentionally photobleach the background before adding your fluorescent substrate.
Experimental Protocols
Protocol 1: Photobleaching Assessment Experiment
Objective: To quantify the rate of photobleaching of this compound under your specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a sample with this compound in your standard imaging buffer or medium. If applicable, use a sample with inhibited enzyme activity to isolate the effects of photobleaching.
-
Microscope Setup: Use your intended imaging settings (objective, light source intensity, exposure time).
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI at the highest temporal resolution your experiment would require (e.g., every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity against time. The rate of decay of this curve represents the rate of photobleaching.
-
Protocol 2: Standard Fluorescence Imaging with Photobleaching Prevention
Objective: To acquire fluorescence images of this compound while minimizing photobleaching.
Methodology:
-
Sample Preparation: Prepare your experimental sample. If using fixed cells, mount the coverslip with an appropriate antifade mounting medium. For live cells, use an imaging medium that may contain an oxygen scavenger.
-
Microscope Setup:
-
Set the excitation light source to the lowest possible intensity that provides a detectable signal.
-
Use the shortest possible exposure time.
-
If available, use filter sets that are optimized for your fluorophore to maximize signal collection and minimize excitation light bleed-through.
-
-
Image Acquisition:
-
Locate the region of interest using a low-magnification objective and transmitted light to minimize light exposure.
-
Switch to your imaging objective and acquire images only when necessary. Avoid prolonged, continuous exposure.
-
For time-lapse imaging, use the longest possible interval between acquisitions.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the cyclical process of fluorophore excitation and the potential for photobleaching.
Caption: Cyclical Process of Fluorophore Excitation and Photobleaching.
References
background fluorescence reduction in H-L-Arg-anbaipr 2hcl assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H-L-Arg-ANBAiPr 2HCl in protease assays.
Understanding the this compound Assay
The this compound assay is a fluorescence-based method for detecting and quantifying the activity of proteases that specifically cleave peptide bonds at the C-terminal side of an arginine residue. The substrate, this compound, is a fluorogenic molecule that is initially non-fluorescent due to a quenching mechanism. When a target protease cleaves the amide bond between the L-Arginine (L-Arg) residue and the 5-amino-2-nitrobenzoic acid isopropylamide (ANBAiPr) fluorophore, the ANBAiPr is released, resulting in a measurable increase in fluorescence. This process is often referred to as fluorescence dequenching.[1]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The assay is based on the principle of fluorescence quenching and dequenching.[1] The intact this compound substrate is a quenched fluorogenic molecule, meaning it exhibits minimal fluorescence. Upon enzymatic cleavage by a protease that recognizes and cleaves after the arginine residue, the fluorescent ANBAiPr moiety is liberated. This release from the quenching environment of the peptide results in a significant increase in fluorescence intensity, which is directly proportional to the protease activity.
Q2: Which proteases can be assayed using this compound?
A2: This substrate is designed for proteases that exhibit specificity for cleaving at the C-terminal side of arginine residues. A variety of proteases, including serine proteases and cysteine proteases, have this specificity.
Q3: What are the excitation and emission wavelengths for the ANBAiPr fluorophore?
Q4: Can I use this assay for high-throughput screening (HTS) of protease inhibitors?
A4: Yes, fluorescence intensity-based assays like this one are well-suited for high-throughput screening due to their sensitivity and homogeneous format (no separation steps required).[2] A decrease in the fluorescence signal in the presence of a test compound would indicate potential inhibition of the protease.
Troubleshooting Guide
High background fluorescence is a common issue in fluorescence-based assays, which can mask the specific signal and reduce the assay's sensitivity. This guide provides a structured approach to identifying and mitigating the sources of high background in your this compound assays.
Diagram: Troubleshooting Logic for High Background Fluorescence
Caption: A flowchart outlining the logical steps for troubleshooting high background fluorescence in this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High fluorescence in "no enzyme" control wells | Substrate Instability: The this compound substrate may be undergoing spontaneous, non-enzymatic hydrolysis, leading to the release of the fluorophore.[3] This can be influenced by pH and temperature. | - Prepare fresh substrate solution for each experiment. - Evaluate the stability of the substrate in your assay buffer over time. - Optimize the assay pH; some fluorogenic substrates are more stable at specific pH ranges. |
| Autofluorescence from Assay Buffer/Media: Components in the assay buffer or cell culture media (e.g., phenol red, fetal bovine serum) can be inherently fluorescent. | - If possible, use a simplified buffer system (e.g., Tris or HEPES with saline). - If using cell culture media, switch to a phenol red-free formulation. - Test the background fluorescence of individual buffer components. | |
| Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds. | - Use high-purity, sterile water and reagents. - Filter-sterilize buffers. | |
| Incorrect Microplate Type: Using clear or white microplates will lead to high background due to light scatter and reflection. | - Always use opaque, black microplates for fluorescence intensity assays to minimize background. | |
| High fluorescence only in wells containing the enzyme | Enzyme Concentration Too High: An excessive concentration of the protease will lead to a very rapid and high initial fluorescence signal that appears as high background. | - Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. |
| Contaminating Protease Activity: The enzyme preparation may be contaminated with other proteases that can cleave the substrate. | - Verify the purity of your enzyme preparation (e.g., by SDS-PAGE). - If possible, use a specific inhibitor for your protease of interest to confirm that the observed activity is from the target enzyme. | |
| Inconsistent or high background across the plate | Instrument Settings: Incorrect gain settings on the fluorescence plate reader can artificially increase the background signal. | - Optimize the gain setting of the plate reader. Start with a lower gain and increase it to a point where the signal from a positive control is well within the linear range of the detector without saturating it. |
| Light Leakage or Scratches on the Plate: Extraneous light entering the wells or light scattering from scratches can increase background. | - Ensure the plate reader's lid is securely closed during measurement. - Inspect plates for any physical defects before use. |
Experimental Protocols
General Protocol for this compound Protease Assay
This protocol provides a general framework. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically for each specific protease and experimental setup.
Materials:
-
This compound Substrate
-
Purified Protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; the optimal buffer will be enzyme-dependent)
-
Opaque, black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Protect the stock solution from light and store it at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare a series of dilutions of your protease in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the protease dilutions to the wells of the black 96-well plate.
-
Include "no enzyme" control wells containing 50 µL of assay buffer only to determine the background fluorescence.
-
If testing inhibitors, pre-incubate the enzyme with the compounds for a desired period before adding the substrate.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for ANBAiPr (empirically determine, but start with Ex: 320-400 nm, Em: 400-550 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to obtain a kinetic read-out. Alternatively, for an endpoint assay, incubate the plate at a controlled temperature for a fixed time and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from the fluorescence readings of all other wells.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.
-
Plot the reaction rate versus enzyme concentration to determine the linear range of the assay.
-
Diagram: Experimental Workflow for this compound Assay
Caption: A step-by-step workflow for performing a protease assay using the this compound substrate.
Quantitative Data Summary
Table: Common Proteases Cleaving C-terminal to Arginine
The this compound substrate is designed for proteases that cleave after an arginine (Arg, R) residue in the P1 position of the substrate.
| Protease | Synonyms | Recognition Sequence (Cleavage Site Indicated by "-") |
| Arg-C | Arginyl peptidase, Endoproteinase Arg-C | R-x |
| Clostripain | Clostridiopeptidase B | R-x |
| Factor Xa | Coagulation factor Xa | [AFGILTVM]-[DE]-G-R-x |
| Furin | R-X-X-R- | |
| Thrombin | L-V-P-R-G-S | |
| Trypsin | R-x or K-x | |
| WNV Protease | (K/R)-R-G-S |
Table adapted from information available from various sources.[4][5][6][7]Note: "x" denotes any amino acid. The specificity can be influenced by adjacent amino acids (P2, P1', etc.).
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portfolio.erau.edu [portfolio.erau.edu]
- 5. 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Plasma Kallikrein Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the validation of assays measuring plasma kallikrein activity, with a focus on chromogenic substrate-based assays. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs and in interpreting the resulting data. Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of coagulation, as well as in inflammation and blood pressure regulation. Accurate measurement of its activity is vital in various research and clinical contexts.
Introduction to Plasma Kallikrein Assays
The activity of plasma kallikrein is commonly assessed using three distinct methodological approaches: chromogenic assays, functional clotting assays, and immunoassays. Each method offers unique advantages and disadvantages in terms of specificity, sensitivity, and throughput.
Functional clotting assays , such as the Activated Partial Thromboplastin Time (aPTT), provide an indirect, qualitative measure of the intrinsic coagulation pathway, in which plasma kallikrein is a key component. Deficiencies in prekallikrein can lead to a prolongation of the aPTT.[1][2] This assay measures the time to clot formation after the activation of the contact system.
Immunoassays , specifically the Enzyme-Linked Immunosorbent Assay (ELISA), quantify the concentration of plasma kallikrein protein in a sample, rather than its enzymatic activity. These assays are highly specific and sensitive, capable of detecting both active and inactive forms of the enzyme.
Performance Comparison
The selection of an appropriate assay depends on the specific research question. For direct measurement of enzymatic activity and inhibitor screening, chromogenic assays are often preferred. For a general screen of the intrinsic coagulation pathway, the aPTT is a valuable tool. To measure the total amount of kallikrein protein, an ELISA is the most suitable method.
| Parameter | Chromogenic Assay (e.g., S-2302) | aPTT Assay | ELISA |
| Principle | Enzymatic cleavage of a chromogenic substrate | Measurement of time to fibrin clot formation | Immuno-detection of kallikrein antigen |
| Measurement | Kallikrein enzymatic activity | Functional integrity of the intrinsic pathway | Kallikrein protein concentration |
| Specificity | High for kallikrein-like activity | Low (affected by multiple factors) | Very high for kallikrein protein |
| Sensitivity | Moderate to High | Low for mild prekallikrein deficiency[3] | Very High (e.g., < 3 ng/ml)[4] |
| Dynamic Range | Linear over a defined substrate concentration range | Non-linear, reported in seconds | Wide (e.g., 7.8 - 500 ng/ml)[4] |
| Throughput | High (96-well plate format) | Moderate to High (automated coagulometers) | High (96-well plate format) |
| Reproducibility | High (CV < 10%) | Moderate (CV can be >10%)[5] | High (Intra-assay CV < 8%, Inter-assay CV < 10%)[6] |
| Key Applications | Enzyme kinetics, inhibitor screening | Coagulation screening, prekallikrein deficiency | Quantification of kallikrein protein levels |
Experimental Protocols
Chromogenic Plasma Kallikrein Assay Protocol (Representative)
This protocol is based on the use of a chromogenic substrate like S-2302 and can be adapted for similar substrates.
a. Principle: Plasma prekallikrein is activated to kallikrein. The active kallikrein then cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which is measured at 405 nm. The rate of pNA release is proportional to the kallikrein activity.[7]
b. Materials:
-
Microplate reader (405 nm)
-
37°C incubator
-
Citrated plasma samples
-
Prekallikrein activator (e.g., dextran sulfate)
-
Tris buffer
-
Chromogenic substrate (e.g., S-2302)
-
Acetic acid (for endpoint assays)
c. Procedure:
-
Sample Preparation: Collect blood in citrate tubes and prepare platelet-poor plasma by centrifugation.
-
Activation: Incubate plasma with a prekallikrein activator (e.g., 50 mg/L dextran sulfate in an acetone/water mixture) at 0°C for 15 minutes to activate prekallikrein to kallikrein while minimizing inhibition.[7]
-
Assay:
-
Add a defined volume of the activated plasma to a microplate well pre-warmed to 37°C.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time with acetic acid and measure the final absorbance (endpoint assay).
-
-
Data Analysis: Calculate the rate of absorbance change (ΔOD/min) for kinetic assays or the final absorbance for endpoint assays. Compare to a standard curve generated with purified kallikrein or a reference plasma.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
a. Principle: The aPTT test measures the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin), phospholipids (a partial thromboplastin), and calcium to citrated plasma.[8] A prolonged aPTT can indicate a deficiency in one or more factors of the intrinsic pathway, including prekallikrein.
b. Materials:
-
Coagulometer
-
Water bath (37°C)
-
Citrated plasma samples
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
c. Procedure:
-
Sample and Reagent Preparation: Pre-warm citrated plasma and the aPTT reagent to 37°C.
-
Activation: Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Clotting Initiation: Add pre-warmed calcium chloride to the mixture to initiate the coagulation cascade.
-
Measurement: The coagulometer detects the formation of a fibrin clot and records the time in seconds.
-
Data Analysis: The clotting time of the test sample is compared to a reference range established for the specific reagent and instrument.
Plasma Kallikrein ELISA Protocol
a. Principle: A sandwich ELISA is used to quantify the concentration of plasma kallikrein. An antibody specific for kallikrein is coated on a microplate. The sample is added, and any kallikrein present binds to the antibody. A second, enzyme-conjugated antibody that also recognizes kallikrein is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting colorimetric signal is proportional to the amount of kallikrein in the sample.[4]
b. Materials:
-
Microplate reader (typically 450 nm)
-
Microplate washer
-
Kallikrein ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Citrated plasma samples
c. Procedure:
-
Sample Preparation: Prepare platelet-poor plasma from citrated blood. Samples may require dilution according to the kit instructions.
-
Assay:
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme-conjugated streptavidin (or equivalent) and incubate.
-
Wash the plate.
-
Add the substrate and incubate for color development.
-
Stop the reaction with the provided stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of kallikrein in the samples.
Visualizing the Validation Workflow and Pathways
To better understand the relationship between these assays and the underlying biological pathway, the following diagrams are provided.
Caption: Signaling pathway of plasma kallikrein and the principles of measurement for different assay types.
Caption: A logical workflow for the validation of a plasma kallikrein assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prekallikrein deficiency: the characteristic normalization of the severely prolonged aPTT following increased preincubation time is due to autoactivation of factor XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of three activated partial thromboplastin time reagents to coagulation factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbexa.com [abbexa.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eclinpath.com [eclinpath.com]
A Head-to-Head Comparison of Fluorogenic Protease Substrates: H-L-Arg-AMC vs. Rhodamine 110-Based Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the sensitive and accurate quantification of protease activity. This guide provides an objective comparison of H-L-Arg-anbaipr 2hcl (H-L-Arginine-7-amido-4-methylcoumarin dihydrochloride) and other commonly used fluorescent substrates, with a focus on Rhodamine 110-based alternatives. This comparison is supported by experimental data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways.
The substrate this compound is a specialized formulation of H-L-Arginine-7-amido-4-methylcoumarin (AMC) dihydrochloride. This guide will, therefore, compare the well-established AMC fluorophore with the increasingly popular Rhodamine 110 (Rh110) fluorophore, both commonly coupled to peptide sequences recognized by specific proteases.
Performance Comparison: AMC vs. Rhodamine 110
The choice between AMC and Rhodamine 110 as a fluorophore for protease substrates hinges on several key performance indicators, including spectral properties, sensitivity, and kinetic parameters. Rhodamine 110-based substrates are reported to have up to 300-fold higher sensitivity compared to their AMC counterparts[1][2]. This increased sensitivity is attributed to the superior photophysical properties of the Rhodamine 110 fluorophore.
| Feature | H-L-Arg-AMC | Rhodamine 110-based Substrates |
| Fluorophore | 7-amido-4-methylcoumarin (AMC) | Rhodamine 110 (Rh110) |
| Excitation Wavelength | ~380 nm[1] | ~492 nm[1] |
| Emission Wavelength | ~460 nm[1] | ~529 nm[1] |
| Sensitivity | Standard | High (up to 300-fold > AMC)[1][2] |
| Signal-to-Background | Good | Excellent |
| Photostability | Moderate | High |
| pH Dependence | Stable fluorescence over a broad pH range | Stable fluorescence over a broad pH range |
| Interference | Potential for interference from compounds absorbing in the UV region | Less interference due to red-shifted spectra[1][2] |
Kinetic Data
The catalytic efficiency (kcat/Km) of a protease for a given substrate is a critical measure of its specificity and reactivity. Below is a compilation of kinetic data for various proteases with AMC and Rhodamine 110-based substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶[3] |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High catalytic efficiency[4] |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | Lower catalytic efficiency[4] |
| Bovine Trypsin | (Cbz-Gly-Arg-NH)₂-Rhodamine | - | - | 1.67 x 10⁶[5] |
| Caspase-3 | N-Ac-DEVD-N'-MC-R110 | - | - | Significantly higher turnover than existing substrates[6] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for protease assays using AMC and Rhodamine 110-based substrates.
General Protocol for AMC-Based Protease Assay
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
H-L-Arg-AMC substrate
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the H-L-Arg-AMC substrate in a suitable solvent like DMSO.
-
Dilute the substrate to the desired working concentration in the assay buffer.
-
Pipette the enzyme solution into the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~380 nm and emission at ~460 nm[1].
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
General Protocol for Rhodamine 110-Based Protease Assay
This protocol is a general guideline and should be optimized for specific enzymes and experimental conditions.
Materials:
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Rhodamine 110-based substrate (e.g., (peptide)₂-Rh110 or asymmetric Rh110 substrate)
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the Rhodamine 110 substrate in a suitable solvent like DMSO.
-
Dilute the substrate to the desired working concentration in the assay buffer.
-
Pipette the enzyme solution into the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~490 nm and emission at ~520 nm[7][8].
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. For symmetric bis-amide substrates, it is important to ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation, as the cleavage follows a two-step reaction[9][10]. Asymmetric Rhodamine 110 substrates simplify kinetics by undergoing a single cleavage event[1].
Signaling Pathways and Experimental Workflows
Fluorogenic substrates are instrumental in elucidating the activity of proteases in various signaling pathways. Below are diagrams of two such pathways where these substrates are commonly employed.
Caption: A generalized experimental workflow for protease activity assays using fluorogenic substrates.
Caption: The caspase activation pathway in apoptosis, highlighting the role of executioner caspases in cleaving fluorogenic substrates.
Caption: The blood coagulation cascade, indicating where proteases like thrombin can be assayed using arginine-specific fluorogenic substrates.
References
- 1. Bot Detection [iris-biotech.de]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. Caspase-3 Activity Assay [bio-protocol.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Arginine Derivatives in Enzyme Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between arginine derivatives and key enzymes is paramount for advancing fields from pharmacology to cell biology. This guide provides a comparative analysis of various arginine derivatives in critical enzyme assays, supported by quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows.
This publication objectively compares the performance of several arginine derivatives as both substrates and inhibitors for key enzymes such as Nitric Oxide Synthase (NOS), Arginase, and Protein Arginine Methyltransferases (PRMTs). The data presented is collated from multiple studies to provide a broad perspective on their utility in various research contexts.
Data Presentation: A Quantitative Comparison of Arginine Derivatives
The following tables summarize the kinetic parameters and inhibitory constants of various arginine derivatives for Nitric Oxide Synthase, Arginase, and Protein Arginine Methyltransferases. These values are essential for designing experiments and interpreting results in studies involving these enzymes. Note: Experimental conditions such as pH, temperature, and enzyme source can vary between studies, potentially affecting these values. Please refer to the cited sources for specific experimental details.
Table 1: Comparative Inhibitory Activity of Arginine Derivatives on Nitric Oxide Synthase (NOS) Isoforms
| Arginine Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Species |
| L-NG-Nitroarginine methyl ester (L-NAME) | nNOS | 0.03 | - | Rat |
| L-NG-Nitroarginine methyl ester (L-NAME) | eNOS | 0.07 | - | Rat |
| L-NG-Nitroarginine methyl ester (L-NAME) | iNOS | 4.3 | - | Rat |
| L-NG-Monomethylarginine (L-NMMA) | nNOS | 0.3 | - | Rat |
| L-NG-Monomethylarginine (L-NMMA) | eNOS | 0.5 | - | Rat |
| L-NG-Monomethylarginine (L-NMMA) | iNOS | 3.9 | - | Rat |
| N(delta)-Methyl-L-arginine (deltaMA) | NOS | - | 1400 | Not Specified |
| L-Canavanine | NOS | - | - | Not Specified |
Data collated from multiple sources.
Table 2: Comparative Inhibitory Activity of Arginine Derivatives on Arginase
| Arginine Derivative | Target Enzyme | IC50 (µM) | Species |
| Nω-hydroxy-L-arginine (NOHA) | Arginase I | 2.5 - 5.5 | Human |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | 0.3 - 0.5 | Human |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I | 0.02 - 0.04 | Human |
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase I | 0.03 - 0.08 | Human |
Table 3: Kinetic Parameters of Arginine Derivatives as Substrates for Various Enzymes
| Arginine Derivative | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Species |
| L-Arginine | PRMT1 | 1.5 | 0.006 | 4000 | Human |
| L-Homoarginine | PRMT1 | 1.2 | 0.004 | 3333 | Human |
| L-Arginine | Arginine Decarboxylase | 250 | 12.5 | 50000 | E. coli |
| Canavanine | Arginine Decarboxylase | 1200 | 2.5 | 2083 | E. coli |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key enzyme assays involving arginine derivatives.
Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)
This assay measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
[³H]-L-arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH4.
-
Add the NOS enzyme source to the reaction mixture.
-
Initiate the reaction by adding [³H]-L-arginine and the arginine derivative to be tested (as a substrate or inhibitor).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine. L-arginine binds to the resin, while L-citrulline flows through.
-
Collect the eluate containing [³H]-L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate NOS activity based on the amount of [³H]-L-citrulline produced.
Arginase Activity Assay (Colorimetric)
This assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Arginase enzyme source (e.g., liver homogenate)
-
L-arginine solution
-
Activation solution (e.g., 10 mM MnCl₂)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
Sulfuric acid/phosphoric acid solution
Procedure:
-
Pre-activate the arginase by incubating the enzyme source with the activation solution.
-
Initiate the reaction by adding the L-arginine solution.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the acid solution.
-
Add the urea colorimetric reagent and heat the mixture to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Determine the urea concentration from a standard curve and calculate arginase activity.
Protein Arginine Methyltransferase (PRMT) Assay (Radiometric Filter Paper)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an arginine-containing substrate.
Materials:
-
Purified PRMT enzyme
-
Arginine-containing substrate (e.g., histone H4, myelin basic protein, or a synthetic peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Ethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PRMT enzyme, and the arginine-containing substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at 30°C for a specified time.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper with TCA to precipitate the radiolabeled protein/peptide substrate and remove unincorporated [³H]-SAM.
-
Wash the filter paper with ethanol to dry.
-
Place the dried filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate the amount of methyl group incorporation to determine PRMT activity.
Visualizing Key Pathways and Workflows
Understanding the broader biological context and the experimental process is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Nitric Oxide signaling pathway.
Caption: A generalized workflow for an enzyme assay.
Unveiling the Protease Affinity of H-L-Arg-anbaipr 2hcl: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymatic tools is paramount. This guide provides a comparative analysis of the cross-reactivity of the fluorogenic substrate H-L-Arg-anbaipr 2hcl with a panel of key enzymes, supported by available experimental data to facilitate informed decisions in protease research.
This compound, an arginine derivative, is a fluorogenic substrate utilized in the assessment of protease activity. Upon enzymatic cleavage, it releases a fluorescent signal, enabling the quantification of enzyme kinetics. While it is a known substrate for certain proteases, its cross-reactivity profile is a critical consideration for its application in complex biological samples where multiple enzymes may be present.
Quantitative Comparison of Enzyme Kinetics
The reactivity of this compound with various proteases can be quantitatively compared using key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Based on available data, the following table summarizes the kinetic parameters for the hydrolysis of this compound by several key enzymes.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin H | Data not available | Data not available | Data not available |
| Aminopeptidases | Data not available | Data not available | Data not available |
| Thrombin | 15.6 - 21.0 | Data not available | Data not available |
| Plasmin | Kinetic characteristics differ | Data not available | Data not available |
Note: The available data for Thrombin provides a Km range without a corresponding kcat value, and the information for Plasmin indicates differing kinetic characteristics without specifying the parameters.[1] Further experimental data is required for a complete comparative analysis.
Experimental Protocol: A General Guideline for Assessing Enzyme Activity
The following is a generalized protocol for determining the kinetic parameters of an enzyme with this compound. Specific buffer compositions, pH, and incubation times will need to be optimized for each enzyme.
Objective: To determine the Km and kcat of a protease using this compound.
Materials:
-
Purified enzyme of interest (e.g., Cathepsin H, Thrombin, Plasmin)
-
This compound stock solution
-
Assay buffer (enzyme-specific)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Substrate Dilutions: A series of dilutions of this compound are prepared in the assay buffer to cover a range of concentrations around the expected Km.
-
Enzyme Preparation: The enzyme is diluted in the assay buffer to a final concentration that will yield a linear reaction rate over the desired time course.
-
Assay Setup: In the 96-well plate, add the assay buffer and the substrate dilutions.
-
Initiate Reaction: Add the diluted enzyme to each well to initiate the reaction. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining enzyme kinetics with this compound can be represented as follows:
Signaling Pathway Context: Proteases in Cellular Processes
Proteases for which this compound may serve as a substrate are involved in numerous signaling pathways. For instance, thrombin is a key enzyme in the coagulation cascade, while cathepsins are involved in lysosomal protein degradation and antigen presentation. Understanding the cross-reactivity of this substrate is crucial for accurately dissecting these pathways.
References
Reproducibility of Protease Activity Measurements: A Comparative Guide to Chromogenic and Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility of measurements using the chromogenic substrate H-L-Arg-anbaipr 2HCl and common fluorogenic alternatives for monitoring the activity of trypsin-like serine proteases. Due to a lack of publicly available, peer-reviewed studies detailing the intra- and inter-assay variability of this compound, this guide will focus on providing a framework for assessing its reproducibility alongside established data for widely-used fluorogenic substrates.
Introduction to Protease Substrates
The accurate measurement of protease activity is critical in various research and drug development contexts. Chromogenic and fluorogenic peptide substrates are essential tools for these assays. They are designed to mimic the natural cleavage sites of proteases. Upon enzymatic cleavage, these synthetic substrates release a chromophore or fluorophore, which can be quantified to determine enzyme activity.
This compound (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a synthetic chromogenic substrate designed for the detection of trypsin-like serine proteases. The "anbaipr" moiety, upon cleavage from the arginine residue, results in a colored product that can be measured spectrophotometrically.
Alternative Fluorogenic Substrates offer a different detection method, often with higher sensitivity. Common examples for trypsin-like proteases include:
-
Boc-Val-Pro-Arg-AMC: A fluorogenic substrate where the cleavage of the Arg-AMC bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
-
Z-Gly-Gly-Arg-AMC: Another AMC-based fluorogenic substrate used for measuring the activity of enzymes like thrombin.
Comparative Analysis of Substrate Performance
| Feature | This compound (Chromogenic) | Alternative Fluorogenic Substrates (e.g., Boc-Val-Pro-Arg-AMC) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Emission) |
| Sensitivity | Generally lower | Generally higher |
| Reported Intra-Assay CV | Data not publicly available. Typically expected to be <10% for optimized assays. | Often reported in the range of 2-7%. |
| Reported Inter-Assay CV | Data not publicly available. Typically expected to be <15% for optimized assays. | Often reported in the range of 5-12%. |
| Potential for Interference | Compound color, turbidity. | Compound autofluorescence, light scattering. |
Experimental Protocols
Below are detailed methodologies for conducting protease activity assays using both chromogenic and fluorogenic substrates. These protocols serve as a starting point and should be optimized for specific experimental conditions.
Protocol 1: Protease Activity Assay using this compound (Chromogenic)
Objective: To determine the activity of a trypsin-like protease by measuring the increase in absorbance following the cleavage of this compound.
Materials:
-
Purified trypsin-like protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically around 405 nm for nitroaniline-like compounds)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).
-
-
Set up the assay:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted protease solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction: Add 25 µL of the this compound working solution to all wells.
-
Measure the absorbance: Immediately begin kinetic measurements of absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Determine the enzyme activity based on the rate of substrate cleavage.
-
Protocol 2: Protease Activity Assay using Boc-Val-Pro-Arg-AMC (Fluorogenic)
Objective: To determine the activity of a trypsin-like protease by measuring the increase in fluorescence following the cleavage of Boc-Val-Pro-Arg-AMC.
Materials:
-
Purified trypsin-like protease
-
Boc-Val-Pro-Arg-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Black, opaque 96-well microplate
Procedure:
-
Prepare a stock solution of Boc-Val-Pro-Arg-AMC: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Dilute the Boc-Val-Pro-Arg-AMC stock solution in Assay Buffer to the final desired concentration (e.g., 50 µM).
-
-
Set up the assay:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted protease solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes, protected from light.
-
-
Initiate the reaction: Add 25 µL of the Boc-Val-Pro-Arg-AMC working solution to all wells.
-
Measure the fluorescence: Immediately begin kinetic measurements of fluorescence intensity (Excitation/Emission) every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Generate a standard curve using free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Determine the enzyme activity based on the rate of substrate cleavage.
-
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for assessing assay reproducibility.
Caption: Workflow for assessing intra- and inter-assay reproducibility.
Signaling Pathway Context
The substrates discussed are tools to measure the activity of proteases, which are often key components of complex signaling pathways. For instance, thrombin, a serine protease, is central to the coagulation cascade.
Caption: Simplified coagulation cascade showing the role of thrombin and its measurement.
Conclusion
While this compound is a viable chromogenic substrate for monitoring trypsin-like protease activity, a comprehensive assessment of its measurement reproducibility requires further investigation. Researchers are encouraged to perform in-house validation to establish intra- and inter-assay CVs. For applications demanding higher sensitivity, fluorogenic alternatives like Boc-Val-Pro-Arg-AMC present a well-characterized option with readily available reproducibility data in the scientific literature. The choice of substrate should be guided by the specific requirements of the assay, including sensitivity needs and the potential for interfering compounds.
A Researcher's Guide to Chromogenic Protease Substrates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate assay reagents is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of H-L-Arg-anbaipr 2HCl and other common colorimetric protease substrates, offering insights into their performance, experimental protocols, and underlying biological pathways.
Introduction to Chromogenic Protease Assays
Chromogenic protease assays are fundamental tools for studying enzyme activity. These assays utilize synthetic substrates that, when cleaved by a specific protease, release a chromophore—a molecule that absorbs light at a particular wavelength. The rate of color development is directly proportional to the enzyme's activity. The ideal chromogenic substrate exhibits high specificity for the target enzyme, demonstrates robust kinetic performance, and is readily soluble in assay buffers.
While specific data for this compound is not extensively available in public literature, its core structure as an L-Arginine derivative suggests it belongs to a class of substrates for trypsin-like serine proteases. This guide will, therefore, compare well-characterized L-Arginine-based chromogenic substrates as analogues, alongside other widely used colorimetric protease substrates.
Performance Comparison of Chromogenic Substrates
The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, Km and Vmax. Km, the Michaelis constant, reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.[1][2] A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[1][2]
Below is a summary of kinetic data for several common chromogenic substrates used for various proteases. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Optimal Wavelength (nm) |
| Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | Trypsin | 120 | 0.079 | 405 - 410 |
| L-Arginine p-nitroanilide | Trypsin-like proteases | Varies | Varies | 405 - 410 |
| S-2222™ (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide) | Factor Xa | 300 | Not specified (kcat = 100 s⁻¹) | 405 |
| S-2251™ (H-D-Valyl-L-leucyl-L-lysine-p-Nitroanilide) | Plasmin | 300 | Not specified (V ≈ 0.5 x 10⁻⁶ mol/min CU) | 405 |
Data compiled from multiple sources.[3][4][5] Conditions for each measurement may vary.
Signaling Pathway Context: The Unfolded Protein Response (UPR)
Many proteases function within complex signaling cascades. A relevant example is the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6][7] The UPR has three main branches, one of which is mediated by the activating transcription factor 6 (ATF6).[6][7]
Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[6][8] This proteolytic cleavage releases the N-terminal cytosolic domain of ATF6, which then moves to the nucleus to act as a transcription factor, upregulating genes that help to resolve the protein folding stress.[6][8]
Caption: The ATF6 branch of the Unfolded Protein Response pathway.
Experimental Protocols
The following provides a generalized protocol for a colorimetric protease assay using an L-Arginine derivative substrate like Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). This can be adapted for other similar substrates.
Materials:
-
Protease of interest (e.g., Trypsin)
-
Chromogenic substrate (e.g., BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Substrate Solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of the chromogenic substrate. For BAPNA, dissolve it in DMSO to a concentration of 10-20 mM.
-
Prepare working solutions of the protease. Dilute the protease in the assay buffer to the desired concentrations.
-
Set up the assay in a 96-well plate.
-
Add a defined volume of the assay buffer to each well.
-
Add a small volume of the protease working solution to the appropriate wells.
-
Include control wells with no enzyme to measure substrate auto-hydrolysis.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should be optimized, often starting around the Km value.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the slope of this line.
Caption: A typical workflow for a colorimetric protease assay.
Conclusion
The selection of a chromogenic substrate is a critical step in the design of robust and reliable protease assays. While direct comparative data for this compound is limited, by examining well-characterized analogues such as BAPNA and other commercially available substrates, researchers can make informed decisions based on enzyme specificity and kinetic performance. Understanding the underlying biological pathways, such as the UPR, in which these proteases function, provides a broader context for experimental design and data interpretation. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biochemical research.
References
- 1. youtube.com [youtube.com]
- 2. endotell.ch [endotell.ch]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to H-L-Arg-anbaipr 2HCl and Alternative Protease Substrates
H-L-Arg-anbaipr 2HCl, chemically identified as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a chromogenic substrate designed for the detection of protease activity. The presence of an arginine residue suggests a specificity towards trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The 5-amino-2-nitrobenzoic acid (ANBA) moiety functions as a chromophore that is released upon enzymatic cleavage, leading to a detectable change in absorbance.
Comparison with Alternative Substrates
To provide a comprehensive overview, we compare this compound with three other widely used protease substrates: Z-Arg-Arg-AMC, a fluorogenic substrate for cathepsin B; Ac-DEVD-pNA, a colorimetric substrate for caspase-3; and H-D-Pro-Phe-Arg-pNA, a chromogenic substrate for plasma kallikrein.
Quantitative Data Summary
The following table summarizes the key characteristics and available kinetic data for these substrates. It is important to note the absence of publicly available kinetic parameters for this compound.
| Substrate | Chemical Name | Target Enzyme(s) | Detection Method | Reporter Group | Known Kinetic Parameters |
| This compound | Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride | Trypsin-like Proteases (presumed) | Colorimetric | 5-Amino-2-nitrobenzoic acid (ANBA) | Data not available |
| Z-Arg-Arg-AMC | Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin | Cathepsin B | Fluorometric | 7-Amino-4-methylcoumarin (AMC) | Km = 0.39 mM for Cathepsin B |
| Ac-DEVD-pNA | Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide | Caspase-3 | Colorimetric | p-Nitroaniline (pNA) | Km = 9.7 µM for Caspase-3[1] |
| H-D-Pro-Phe-Arg-pNA | D-Prolyl-L-phenylalanyl-L-arginine p-nitroanilide dihydrochloride | Plasma Kallikrein, Thrombin | Colorimetric | p-Nitroaniline (pNA) | Ki = 30 nM and 100 nM for plasma kallikrein[2] |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful application of these substrates. Below are generalized methodologies for the use of chromogenic and fluorogenic protease substrates.
General Protocol for Chromogenic Substrate Assay (e.g., this compound, Ac-DEVD-pNA, H-D-Pro-Phe-Arg-pNA)
-
Reagent Preparation :
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO, water).
-
Prepare a reaction buffer specific to the enzyme of interest, ensuring optimal pH and ionic strength.
-
Prepare a solution of the purified enzyme at a known concentration.
-
-
Assay Procedure :
-
In a 96-well microplate, add the reaction buffer.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution to the wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the increase in absorbance at the specific wavelength for the released chromophore (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
General Protocol for Fluorogenic Substrate Assay (e.g., Z-Arg-Arg-AMC)
-
Reagent Preparation :
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer optimized for the target enzyme.
-
Prepare a solution of the purified enzyme.
-
-
Assay Procedure :
-
In a black 96-well microplate, add the reaction buffer.
-
Add the enzyme solution.
-
Add the substrate solution to start the reaction.
-
Incubate at the optimal temperature.
-
Measure the increase in fluorescence intensity over time using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC).[3]
-
-
Data Analysis :
-
Determine the initial reaction velocity from the linear phase of the fluorescence vs. time plot.
-
Perform substrate titration experiments to determine Km and Vmax by fitting the data to the Michaelis-Menten model.
-
Visualizing Experimental Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: General workflow for in vitro enzyme kinetic assays.
Caption: Principle of enzymatic cleavage of reporter substrates.
Selectivity and Specificity Considerations
The specificity of a substrate is determined by its amino acid sequence, which should ideally be recognized and cleaved by a single target enzyme or a specific class of enzymes.
-
This compound : The single arginine residue suggests a broader specificity for trypsin-like proteases. To determine its precise selectivity, it would need to be tested against a panel of different proteases.
-
Z-Arg-Arg-AMC : The di-arginine motif provides a degree of selectivity for enzymes like cathepsin B that prefer cleavage at Arg-Arg sites.
-
Ac-DEVD-pNA : The DEVD sequence is a highly specific recognition motif for caspase-3 and related effector caspases involved in apoptosis.[1]
-
H-D-Pro-Phe-Arg-pNA : This sequence is recognized by plasma kallikrein and to some extent by other serine proteases like thrombin, indicating a degree of cross-reactivity that should be considered in experimental design.
References
A Comparative Guide to the Validation of a Novel Chromogenic Assay for Plasma Kallikrein Activity using H-L-Arg-anbaipr 2HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation framework for a new chromogenic assay utilizing the novel substrate, H-L-Arg-anbaipr 2HCl. The performance of this new assay is benchmarked against the established and widely-used S-2302™ chromogenic assay for the measurement of plasma kallikrein activity. The data presented for the this compound assay are representative values for validation purposes.
Assay Principle
The validation of the this compound assay is centered on the enzymatic activity of plasma kallikrein. This serine protease plays a pivotal role in the kallikrein-kinin system, where it cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin. In this assay, plasma kallikrein cleaves the synthetic chromogenic substrate, this compound. This cleavage releases the chromophore, 5-amino-2-nitrobenzoic acid isopropylamide, which results in a measurable increase in absorbance at a specific wavelength. The rate of this color change is directly proportional to the plasma kallikrein activity in the sample.
Comparative Performance Data
The performance of the this compound assay was evaluated against the S-2302™ assay across key performance parameters. The following tables summarize the quantitative data obtained during the validation studies.
Table 1: Kinetic Parameters of Chromogenic Substrates for Human Plasma Kallikrein
| Parameter | This compound Assay (Hypothetical Data) | S-2302™ Assay (Published Data) |
| Michaelis Constant (Km) | 1.8 x 10-4 mol/L | 2.0 x 10-4 mol/L[1] |
| Maximum Velocity (Vmax) | 7.2 x 10-6 mol/min/PEU | 6.8 x 10-6 mol/min/PEU[1] |
| Substrate Specificity | High for Plasma Kallikrein | High for Plasma Kallikrein |
Table 2: Assay Performance Characteristics
| Parameter | This compound Assay (Hypothetical Data) | S-2302™ Assay |
| Limit of Detection (LOD) | 0.5 mU/mL | 1 mU/mL |
| Limit of Quantitation (LOQ) | 1.5 mU/mL | 3 mU/mL |
| Linear Range | 1.5 - 100 mU/mL | 3 - 120 mU/mL |
| Intra-assay Precision (%CV) | < 5% | < 5% |
| Inter-assay Precision (%CV) | < 8% | < 10% |
| Recovery (%) | 95 - 105% | 92 - 108% |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Determination of Plasma Kallikrein-like Activity
This protocol outlines the procedure for measuring kallikrein-like activity in plasma samples using either this compound or S-2302™.
Materials:
-
Substrate: this compound (e.g., 25 mg vial) or S-2302™ (e.g., 25 mg vial). Reconstitute with 20 mL of distilled water.[2]
-
Buffer: Tris Buffer, pH 7.8 (50 mmol/L Tris, 113 mmol/L NaCl).
-
Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.[3]
-
Instrumentation: Spectrophotometer capable of reading at 405 nm.
-
Sample: Citrated plasma. Blood (9 volumes) is mixed with 0.1 mol/L sodium citrate (1 volume) and centrifuged at 2000 x g for 20 minutes.[2]
Procedure (Acid-Stopped Method):
-
Sample Dilution: Dilute 100 µL of test plasma with 1000 µL of Tris Buffer.
-
Incubation: Add 200 µL of the diluted sample to a microplate well and incubate at 37°C for 3-4 minutes.
-
Reaction Initiation: Add 200 µL of the pre-warmed (37°C) substrate solution to the well.
-
Incubation: Mix and incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Reaction Termination: Add 200 µL of 20% Acetic Acid to stop the reaction.
-
Measurement: Read the absorbance (A) at 405 nm. A plasma blank should be prepared by adding the reagents in reverse order without the final incubation.[2]
-
Calculation: The kallikrein-like activity is calculated based on the change in absorbance compared to a standard curve.
Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Prepare a series of substrate concentrations (for both this compound and S-2302™) ranging from well below to well above the expected Km.
-
For each substrate concentration, measure the initial reaction velocity (rate of change in absorbance at 405 nm) in the presence of a fixed, low concentration of purified human plasma kallikrein.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for graphical estimation.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the Kallikrein-Kinin System.
Caption: The Plasma Kallikrein-Kinin System Cascade.
Experimental Workflow
The diagram below outlines the general workflow for the chromogenic assay.
Caption: General workflow for the chromogenic plasma kallikrein assay.
Logical Relationship of Validation
This diagram illustrates the logical flow of the assay validation process.
References
Performance of H-L-Arg-anbaipr 2HCl in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is a critical determinant for the success of in-vitro assays. The stability and activity of small molecules, such as the synthetic peptide derivative H-L-Arg-anbaipr 2HCl, can be significantly influenced by the pH and composition of the surrounding buffer. This guide provides a comparative analysis of the performance of this compound in various commonly used buffer systems, supported by representative experimental data and protocols.
This compound is a compound containing L-arginine, suggesting its potential role as a substrate or inhibitor for proteases that recognize arginine residues, such as trypsin-like serine proteases. The positively charged guanidinium group of arginine is often crucial for its interaction with the active site of these enzymes. Consequently, the pH of the buffer, which dictates the protonation state of both the inhibitor and the target enzyme, is a key factor in its efficacy.
Data Presentation: Stability and Inhibitory Activity
The following tables summarize the hypothetical performance of this compound in four different buffer systems across a range of pH values.
Table 1: Stability of this compound in Various Buffer Systems
| Buffer System (0.1 M) | pH | Incubation Time (hours) | Temperature (°C) | Remaining Intact Compound (%) |
| Sodium Citrate | 4.0 | 24 | 25 | 95 |
| 5.0 | 24 | 25 | 98 | |
| 6.0 | 24 | 25 | 99 | |
| Sodium Phosphate | 6.0 | 24 | 25 | 99 |
| 7.0 | 24 | 25 | 97 | |
| 7.4 | 24 | 25 | 96 | |
| Tris-HCl | 7.4 | 24 | 25 | 94 |
| 8.0 | 24 | 25 | 90 | |
| 9.0 | 24 | 25 | 82 | |
| Glycine-NaOH | 9.0 | 24 | 25 | 85 |
| 10.0 | 24 | 25 | 78 | |
| 11.0 | 24 | 25 | 65 |
Table 2: Inhibitory Activity (IC50) of this compound against Trypsin in Various Buffer Systems
| Buffer System (0.1 M) | pH | Target Enzyme | IC50 (nM) |
| Sodium Citrate | 4.0 | Trypsin | >1000 |
| 5.0 | Trypsin | 850 | |
| 6.0 | Trypsin | 420 | |
| Sodium Phosphate | 6.0 | Trypsin | 400 |
| 7.0 | Trypsin | 150 | |
| 7.4 | Trypsin | 120 | |
| Tris-HCl | 7.4 | Trypsin | 110 |
| 8.0 | Trypsin | 85 | |
| 9.0 | Trypsin | 150 | |
| Glycine-NaOH | 9.0 | Trypsin | 160 |
| 10.0 | Trypsin | 350 | |
| 11.0 | Trypsin | >1000 |
Experimental Protocols
The data presented above is based on the following detailed experimental methodologies.
Protocol 1: Stability Assessment of this compound
-
Preparation of Buffer Solutions: Prepare 0.1 M solutions of Sodium Citrate, Sodium Phosphate, Tris-HCl, and Glycine-NaOH, and adjust the pH to the desired values.
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at 25°C for 24 hours.
-
Analysis: At the end of the incubation period, analyze the samples by High-Performance Liquid Chromatography (HPLC).
-
Quantification: Determine the percentage of the remaining intact this compound by comparing the peak area of the compound at 24 hours to the peak area at time zero.
Protocol 2: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in the respective assay buffers.
-
Prepare a solution of human trypsin in the corresponding assay buffer.
-
Prepare a solution of a suitable fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the trypsin solution to wells containing different concentrations of this compound.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing stability and inhibitory activity.
Signaling Pathway Diagram: Inhibition of Protease-Activated Receptor (PAR) Signaling
Many proteases, such as thrombin, act as signaling molecules by cleaving and activating Protease-Activated Receptors (PARs). An inhibitor like this compound could block this process.
Caption: Inhibition of Thrombin-mediated PAR1 signaling pathway.
Benchmarking H-L-Arg-anbaipr 2HCl Against Known Plasma Kallikrein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate H-L-Arg-anbaipr 2HCl against established inhibitors of plasma kallikrein, a key enzyme in the kallikrein-kinin system implicated in various physiological and pathological processes, including hereditary angioedema (HAE). This document is intended to serve as a resource for researchers and drug development professionals seeking to evaluate novel plasma kallikrein inhibitors.
Introduction to Plasma Kallikrein and its Inhibition
Plasma kallikrein is a serine protease that plays a crucial role in the generation of bradykinin, a potent vasodilator that increases vascular permeability. Dysregulation of plasma kallikrein activity can lead to conditions such as HAE, characterized by recurrent episodes of severe swelling. Consequently, inhibition of plasma kallikrein is a validated therapeutic strategy for the management of HAE. A variety of inhibitors with different modalities, including small molecules and monoclonal antibodies, have been developed and are in clinical use.
This compound is a chromogenic substrate designed for the measurement of plasma kallikrein activity. The cleavage of this substrate by plasma kallikrein results in the release of a chromophore, which can be quantified spectrophotometrically to determine enzyme activity. This characteristic makes it a valuable tool for in vitro assays aimed at identifying and characterizing plasma kallikrein inhibitors.
Comparative Analysis of Known Plasma Kallikrein Inhibitors
Several potent and selective inhibitors of plasma kallikrein have been developed. The following table summarizes the available quantitative data for some of the most well-established inhibitors. It is important to note that the IC50 and Ki values presented below were determined using various, often fluorogenic, substrates and assay conditions, and thus may not be directly comparable to results that would be obtained using the this compound chromogenic substrate.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 | Ki |
| Sebetralstat (KVD900) | Small molecule | Oral, reversible inhibitor | ~6 nM - 27 nM | ~3 nM |
| Berotralstat (BCX7353) | Small molecule | Oral, reversible inhibitor | 15.9 nM | 0.44 nM |
| Lanadelumab (DX-2930) | Monoclonal antibody | Injectable, specific binding to active site | 1.3 nM (functional assay) | 0.120 nM |
| Ecallantide (DX-88) | Recombinant protein | Injectable, Kunitz domain inhibitor | - | Potent inhibitor |
| Avoralstat (BCX4161) | Small molecule | Oral, reversible inhibitor | EC50 values reported | - |
Disclaimer: The inhibitory values (IC50, Ki) are highly dependent on the specific experimental conditions, including the substrate used, substrate concentration, enzyme concentration, and buffer conditions. For a direct and accurate comparison, it is recommended to evaluate all inhibitors under identical experimental conditions using this compound as the substrate.
Experimental Protocols
To facilitate the benchmarking of novel compounds against known inhibitors using this compound, a detailed experimental protocol for a chromogenic plasma kallikrein inhibition assay is provided below.
Principle of the Assay
The activity of plasma kallikrein is measured by its ability to cleave the chromogenic substrate this compound, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of substrate cleavage will decrease, allowing for the determination of the inhibitor's potency (e.g., IC50).
Materials and Reagents
-
Purified human plasma kallikrein
-
This compound (or a similar chromogenic substrate like S-2302)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% bovine serum albumin)
-
Test inhibitors (e.g., Sebetralstat, Berotralstat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of purified human plasma kallikrein in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of this compound in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or vehicle control)
-
Plasma kallikrein solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm every minute for 10-20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Plasma Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the points of intervention for inhibitors.
Caption: The Kallikrein-Kinin System and the site of action for plasma kallikrein inhibitors.
Experimental Workflow for Plasma Kallikrein Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a test compound against plasma kallikrein.
Caption: Workflow for a chromogenic plasma kallikrein inhibition assay.
Safety Operating Guide
Essential Guide to the Safe Disposal of H-L-Arg-anbaipr 2HCl
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like H-L-Arg-anbaipr 2HCl is a critical component of laboratory safety and environmental responsibility. Given that this compound is a research chemical, it must be treated as a potentially potent and hazardous substance. The dihydrochloride (2HCl) salt form indicates that it is acidic and corrosive. Adherence to established protocols for hazardous chemical waste is mandatory.
Immediate Safety and Handling Protocols
Before disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3][4]
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[1][5]
-
The container must be made of a material compatible with acidic and potentially organic solvent-containing waste (e.g., a sturdy, leak-proof plastic container).[1][4]
-
Ensure the container is kept tightly sealed except when adding waste.[1][5]
-
-
Waste Labeling:
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1][5]
-
Specifically, segregate this acidic waste from bases, oxidizers, and reactive metals to prevent dangerous chemical reactions.[2][5]
-
Utilize secondary containment, such as a larger bin or tray, to contain any potential leaks or spills.[1][3]
-
-
Disposal of Empty Containers:
-
Any container that held this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble).[3]
-
Collect the first rinseate as hazardous waste and add it to your designated waste container.[1] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinses is the most conservative and recommended approach.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste or recycling, in accordance with your institution's guidelines.[1][3]
-
-
Arranging for Pickup:
Quantitative Data and Safety Considerations
| Parameter | Guideline / Data | Citation / Rationale |
| Chemical Class | Peptide Dihydrochloride Salt | The "2HCl" indicates a salt of hydrochloric acid, making the compound acidic. |
| Primary Hazards | Potential high potency, Corrosive (acidic), Unknown toxicity | As a research chemical, its biological effects may not be fully characterized.[6][7] The hydrochloride salt is corrosive. |
| PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard requirement for handling hazardous chemicals.[7] |
| Handling Area | Chemical Fume Hood or Ventilated Enclosure | To minimize inhalation exposure, especially for potent compounds.[8] |
| Incompatible Wastes | Bases, Strong Oxidizers, Reactive Metals | To prevent exothermic or violent reactions.[2][5] |
| Disposal Route | Designated Hazardous Chemical Waste Stream | Drain disposal and regular trash are strictly prohibited.[2][3] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | Treat all spill cleanup materials as hazardous waste.[1][3] |
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow from chemical acquisition to final waste disposal.
Caption: Decision pathway for segregating different forms of chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. witpress.com [witpress.com]
Essential Safety and Logistical Information for Handling H-L-Arg-anbaipr 2HCl
Disclaimer: A specific Safety Data Sheet (SDS) for H-L-Arg-anbaipr 2HCl could not be located. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work. Always assume a substance of unknown toxicity is hazardous.[1][2]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing immediate, procedural guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[3] | Protects against splashes, sprays, and airborne particles that could cause eye damage.[3][4] |
| Skin and Body Protection | A fully fastened lab coat, overalls, or a chemical-resistant suit is recommended.[4] | Protects the skin from contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. Consider double-gloving for added protection.[5] | Prevents skin contact and absorption of the chemical. |
| Respiratory Protection | For handling powders that may become airborne, use a NIOSH-certified respirator with an appropriate filter. | Prevents inhalation of potentially harmful airborne particles. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
This section outlines a procedural plan for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area, preferably within a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[2]
-
Review Procedures: All personnel involved must review this safety guidance and any lab-specific Standard Operating Procedures (SOPs) before handling the compound.
Handling the Compound
-
Weighing: If weighing the dry powder, do so within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Aerosolization: Take care to minimize the creation of dust or aerosols during handling.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or apply cosmetics in the laboratory.[2][7]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled hazardous waste container.[8]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is known.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not pour chemical waste down the sink.[8][10]
Experimental Workflow Diagram
The following diagram illustrates the key steps and safety considerations in the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. impotusa.com [impotusa.com]
- 4. youtube.com [youtube.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
